Mca-SEVNLDAEFK(Dnp)
Description
Structure
2D Structure
Properties
IUPAC Name |
(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-4-amino-2-[[(2S)-2-[[(2S)-4-carboxy-2-[[(2S)-3-hydroxy-2-[[2-(7-methoxy-2-oxochromen-4-yl)acetyl]amino]propanoyl]amino]butanoyl]amino]-3-methylbutanoyl]amino]-4-oxobutanoyl]amino]-4-methylpentanoyl]amino]-3-carboxypropanoyl]amino]propanoyl]amino]-4-carboxybutanoyl]amino]-3-phenylpropanoyl]amino]-6-(2,4-dinitroanilino)hexanoic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C68H88N14O27/c1-33(2)24-45(76-65(99)47(30-52(69)84)79-67(101)58(34(3)4)80-61(95)43(20-22-55(88)89)74-66(100)49(32-83)72-53(85)26-37-27-57(92)109-51-29-39(108-6)16-17-40(37)51)63(97)78-48(31-56(90)91)62(96)71-35(5)59(93)73-42(19-21-54(86)87)60(94)77-46(25-36-12-8-7-9-13-36)64(98)75-44(68(102)103)14-10-11-23-70-41-18-15-38(81(104)105)28-50(41)82(106)107/h7-9,12-13,15-18,27-29,33-35,42-49,58,70,83H,10-11,14,19-26,30-32H2,1-6H3,(H2,69,84)(H,71,96)(H,72,85)(H,73,93)(H,74,100)(H,75,98)(H,76,99)(H,77,94)(H,78,97)(H,79,101)(H,80,95)(H,86,87)(H,88,89)(H,90,91)(H,102,103)/t35-,42-,43-,44-,45-,46-,47-,48-,49-,58-/m0/s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VVRDRGFGUVYUOH-PKEZMKBBSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CC(C(=O)NC(CC(=O)O)C(=O)NC(C)C(=O)NC(CCC(=O)O)C(=O)NC(CC1=CC=CC=C1)C(=O)NC(CCCCNC2=C(C=C(C=C2)[N+](=O)[O-])[N+](=O)[O-])C(=O)O)NC(=O)C(CC(=O)N)NC(=O)C(C(C)C)NC(=O)C(CCC(=O)O)NC(=O)C(CO)NC(=O)CC3=CC(=O)OC4=C3C=CC(=C4)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H](C(=O)N[C@@H](CCC(=O)O)C(=O)N[C@@H](CC1=CC=CC=C1)C(=O)N[C@@H](CCCCNC2=C(C=C(C=C2)[N+](=O)[O-])[N+](=O)[O-])C(=O)O)NC(=O)[C@H](CC(=O)O)NC(=O)[C@H](CC(C)C)NC(=O)[C@H](CC(=O)N)NC(=O)[C@H](C(C)C)NC(=O)[C@H](CCC(=O)O)NC(=O)[C@H](CO)NC(=O)CC3=CC(=O)OC4=C3C=CC(=C4)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C68H88N14O27 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
1533.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
An In-Depth Technical Guide to the Mechanism of Action of Mca-SEVNLDAEFK(Dnp)
This technical guide provides a comprehensive overview of the mechanism of action for the fluorogenic peptide substrate, Mca-SEVNLDAEFK(Dnp). It is intended for researchers, scientists, and drug development professionals working in the field of neuroscience, particularly those focused on Alzheimer's disease and the enzymatic activity of β-secretase 1 (BACE-1). This document details the core principles of its function, experimental applications, and presents relevant data in a structured format.
Core Mechanism: Förster Resonance Energy Transfer (FRET)
The functionality of Mca-SEVNLDAEFK(Dnp) is predicated on the principle of Förster Resonance Energy Transfer (FRET), a mechanism describing energy transfer between two light-sensitive molecules. In this substrate, the 7-methoxycoumarin (Mca) group acts as the fluorescent donor, and the 2,4-dinitrophenyl (Dnp) group serves as the quencher (acceptor).
When the peptide is intact, the Mca and Dnp moieties are in close proximity. Upon excitation of the Mca fluorophore, the energy is non-radiatively transferred to the Dnp quencher, effectively suppressing the fluorescent signal. The peptide sequence, SEVNLDAEFK, contains the "Swedish" Lys-Met/Asn-Leu mutation of the amyloid precursor protein (APP) β-secretase cleavage site. BACE-1, the enzyme of interest, specifically cleaves the peptide bond between Leucine (L) and Aspartic acid (D). This cleavage event separates the Mca fluorophore from the Dnp quencher, disrupting the FRET process. Consequently, the quenching is alleviated, and an increase in fluorescence intensity is observed. This increase in fluorescence is directly proportional to the enzymatic activity of BACE-1.
The sequence of the peptide is {Mca}-Ser-Glu-Val-Asn-Leu-Asp-Ala-Glu-Phe-{Lys(Dnp)}.
Signaling Pathway Diagram
Caption: Mechanism of Mca-SEVNLDAEFK(Dnp) cleavage by BACE-1.
Quantitative Data
The following table summarizes the available quantitative data for Mca-SEVNLDAEFK(Dnp) and its use in BACE-1 assays. It is important to note that specific kinetic constants (Km, Vmax, kcat) for this substrate are not consistently reported in the readily available literature. The provided IC50 value is for a known BACE-1 inhibitor, determined using this substrate.
| Parameter | Value | Conditions | Reference |
| Excitation Wavelength (λex) | 350 nm | BACE-1 activity assay in cell/tissue lysate | |
| Emission Wavelength (λem) | 490 nm | BACE-1 activity assay in cell/tissue lysate | |
| IC50 of BACE-1 Inhibitor (KMI-429) | 0.43 μM | Recombinant human BACE-1, 10 μM substrate | Stachel et al., 2004 |
Experimental Protocols
BACE-1 Activity Assay in Cell and Tissue Lysates
This protocol is adapted from a method for measuring β-secretase activity in biological samples using a fluorogenic substrate.
Materials:
-
Assay Buffer: Specific composition may vary, but a common buffer is 50 mM Sodium Acetate, pH 4.5.
-
β-secretase Substrate: Mca-SEVNLDAEFK(Dnp)
-
Samples: Cell or tissue lysates prepared in an appropriate lysis buffer.
-
BACE-1 Inhibitor (Optional): For control experiments.
-
96-well opaque microplate: To minimize light scatter.
-
Fluorescent microplate reader: Capable of excitation at 350 nm and emission at 490 nm.
Procedure:
-
Sample Preparation:
-
Dilute all samples to an equal protein concentration (e.g., 0.5–2 μg/μL) using deionized water. Ensure a sufficient volume (at least 120 μL) for duplicate wells.
-
-
Plate Setup:
-
Load 50 μL of each sample into duplicate wells of the 96-well plate.
-
Prepare control wells:
-
Blank: 50 μL of lysis buffer.
-
Substrate only: 50 μL of lysis buffer.
-
Inhibitor control: 50 μL of sample pre-incubated with a BACE-1 inhibitor.
-
-
Add 48 μL of Assay Buffer to each well.
-
-
Substrate Addition:
-
In a dark room or under red light conditions to protect the light-sensitive substrate, add 2 μL of the β-secretase substrate to each well.
-
-
Incubation and Measurement:
-
Cover the plate with aluminum foil and gently tap the sides to mix.
-
Endpoint Assay: Incubate the plate at 37°C for 30 minutes in the dark. Measure the fluorescence at Ex/Em = 350/490 nm.
-
Kinetic Assay: Place the plate in a fluorescent microplate reader pre-set to 37°C. Measure fluorescence at regular intervals (e.g., every 5 minutes) for a total of 60 minutes at Ex/Em = 350/490 nm.
-
-
Data Analysis:
-
Subtract the background fluorescence (from blank wells) from all readings.
-
For the kinetic assay, determine the rate of substrate cleavage (increase in fluorescence over time).
-
For inhibitor studies, calculate the percent inhibition relative to the uninhibited control.
-
Experimental Workflow Diagram
Caption: Workflow for a BACE-1 activity assay using Mca-SEVNLDAEFK(Dnp).
The Role of Mca-SEVNLDAEFK(Dnp) in Alzheimer's Disease Research: A Technical Guide
An In-depth Whitepaper for Researchers, Scientists, and Drug Development Professionals
Abstract
Alzheimer's disease (AD) is a progressive neurodegenerative disorder characterized by the accumulation of amyloid-beta (Aβ) plaques in the brain. The enzymatic cleavage of the amyloid precursor protein (APP) by β-secretase (BACE-1) is a critical step in the generation of Aβ. Consequently, the inhibition of BACE-1 has emerged as a primary therapeutic strategy in AD drug discovery. The fluorogenic substrate, Mca-SEVNLDAEFK(Dnp), is a pivotal tool in this endeavor, enabling the high-throughput screening and characterization of BACE-1 inhibitors. This technical guide provides a comprehensive overview of the substrate's mechanism of action, detailed experimental protocols for its use, a compilation of quantitative data for BACE-1 inhibitors, and visualizations of the relevant biological pathways and experimental workflows.
Introduction: The Amyloid Cascade and the Role of BACE-1
The amyloid hypothesis remains a central theory in the pathogenesis of Alzheimer's disease. This hypothesis posits that the excessive production and aggregation of Aβ peptides are the primary instigators of the neurotoxic cascade that leads to synaptic dysfunction and neuronal cell death. Aβ peptides are generated through the sequential proteolytic processing of the amyloid precursor protein (APP) by two key enzymes: β-secretase (BACE-1) and γ-secretase.
BACE-1 initiates the amyloidogenic pathway by cleaving APP at the N-terminus of the Aβ domain. This cleavage releases the soluble sAPPβ ectodomain and leaves a membrane-bound C-terminal fragment (C99). Subsequent cleavage of C99 by the γ-secretase complex liberates the Aβ peptides, primarily Aβ40 and Aβ42. The latter is more prone to aggregation and is considered the more pathogenic species.
Given its rate-limiting role in Aβ production, BACE-1 is a prime therapeutic target for the development of disease-modifying therapies for Alzheimer's disease. The development of potent and selective BACE-1 inhibitors has been a major focus of pharmaceutical research.
Mca-SEVNLDAEFK(Dnp): A Fluorogenic Substrate for BACE-1 Activity
Mca-SEVNLDAEFK(Dnp) is a synthetic peptide substrate designed for the sensitive and continuous measurement of BACE-1 activity. Its design is based on the "Swedish" mutation (KM/NL) of APP, which is known to be more efficiently cleaved by BACE-1. The peptide sequence is flanked by a fluorescent reporter group, (7-Methoxycoumarin-4-yl)acetyl (Mca), and a quenching group, 2,4-Dinitrophenyl (Dnp).
The principle of the assay is based on Fluorescence Resonance Energy Transfer (FRET). In the intact peptide, the close proximity of the Mca donor and the Dnp acceptor allows for efficient quenching of the Mca fluorescence. When BACE-1 cleaves the peptide at the Leu-Asp bond, the Mca fluorophore is separated from the Dnp quencher. This separation disrupts the FRET, leading to a significant increase in fluorescence intensity that is directly proportional to the enzymatic activity.
Quantitative Data
The Mca-SEVNLDAEFK(Dnp) substrate is widely used to determine the potency of BACE-1 inhibitors, typically expressed as the half-maximal inhibitory concentration (IC50).
Table 1: IC50 Values of Selected BACE-1 Inhibitors Determined Using FRET Assays
| Inhibitor | IC50 (nM) | Assay Conditions | Reference |
| Verubecestat (MK-8931) | 2.2 | FRET assay | [1] |
| Lanabecestat (AZD3293) | Not explicitly stated with this substrate, but is a potent BACE-1 inhibitor. | FRET assay | [1] |
| Elenbecestat (E2609) | Not explicitly stated with this substrate, but is a potent BACE-1 inhibitor. | FRET assay | [1] |
| Compound 1 (hydroxyethylene isostere) | 0.12 | FRET assay | [1] |
| Compound 18 (amino-oxazine) | 12 | FRET assay | [1] |
| AZD3839 | Kᵢ of 26.1 nM | FRET assay with swe-mutation APP sequence | [2] |
Table 2: Kinetic Parameters of Mca-SEVNLDAEFK(Dnp) with BACE-1
| Parameter | Value | Conditions | Reference |
| Kₘ | 6.25 µM | Sodium acetate buffer (50 mM, pH 4.0), 37°C | [3] |
Experimental Protocols
High-Throughput Screening of BACE-1 Inhibitors
This protocol provides a generalized workflow for screening a compound library for BACE-1 inhibitory activity using the Mca-SEVNLDAEFK(Dnp) substrate.
Materials:
-
Recombinant human BACE-1 enzyme
-
Mca-SEVNLDAEFK(Dnp) substrate
-
Assay Buffer: 50 mM Sodium Acetate, pH 4.5
-
Test compounds dissolved in DMSO
-
BACE-1 inhibitor (positive control)
-
DMSO (negative control)
-
384-well black microplates
-
Fluorescence plate reader (Excitation: ~320-328 nm, Emission: ~390-420 nm)
Procedure:
-
Compound Plating: Dispense test compounds and controls into the microplate wells. Typically, a final concentration range of 10 µM to 0.1 nM is used. Ensure the final DMSO concentration is consistent across all wells and does not exceed 1-2%.
-
Enzyme Preparation: Dilute the BACE-1 enzyme to the desired working concentration in cold assay buffer.
-
Enzyme Addition: Add the diluted BACE-1 enzyme to each well containing the test compounds and controls.
-
Pre-incubation: Incubate the plate at 37°C for 15 minutes to allow the compounds to interact with the enzyme.
-
Substrate Preparation: Dilute the Mca-SEVNLDAEFK(Dnp) substrate to the desired working concentration (e.g., 2x Kₘ) in the assay buffer.
-
Reaction Initiation: Add the diluted substrate to all wells to start the enzymatic reaction.
-
Kinetic Measurement: Immediately place the microplate in a pre-warmed fluorescence plate reader. Measure the fluorescence intensity every 60 seconds for 30-60 minutes.
-
Data Analysis:
-
Calculate the initial reaction velocity (slope of the linear phase of the fluorescence curve) for each well.
-
Normalize the data to the positive and negative controls.
-
Plot the percent inhibition versus the logarithm of the compound concentration.
-
Determine the IC50 value by fitting the data to a four-parameter logistic equation.
-
Visualizations
Signaling Pathway
Caption: Amyloid Precursor Protein (APP) processing pathways.
Experimental Workflow
Caption: High-throughput screening workflow for BACE-1 inhibitors.
FRET Mechanism of Mca-SEVNLDAEFK(Dnp)
Caption: FRET mechanism of the Mca-SEVNLDAEFK(Dnp) substrate.
Conclusion
The Mca-SEVNLDAEFK(Dnp) fluorogenic substrate is an indispensable tool in the field of Alzheimer's disease research. Its robust and sensitive nature makes it ideal for the high-throughput screening and detailed kinetic characterization of BACE-1 inhibitors. The experimental protocols and data presented in this guide serve as a valuable resource for researchers working to develop novel therapeutics targeting the amyloidogenic pathway. The continued use of this and similar tools will be crucial in the ongoing effort to combat Alzheimer's disease.
References
- 1. BACE1: A Key Regulator in Alzheimer’s Disease Progression and Current Development of its Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Inhibition of BACE1, the β-secretase implicated in Alzheimer’s disease, by a chondroitin sulfate extract from Sardina pilchardus - PMC [pmc.ncbi.nlm.nih.gov]
The Core of Protease Activity: An In-depth Technical Guide to FRET Assays with Mca-Dnp Peptides
For Researchers, Scientists, and Drug Development Professionals
Introduction
Förster Resonance Energy Transfer (FRET) is a powerful biophysical technique that allows for the sensitive and continuous monitoring of molecular interactions in real-time.[1][2] When applied to peptide substrates labeled with a suitable donor-acceptor pair, FRET becomes an invaluable tool for studying protease activity. This guide provides a comprehensive overview of FRET assays utilizing the well-established (7-Methoxycoumarin-4-yl)acetyl (Mca) and 2,4-Dinitrophenyl (Dnp) pair, a workhorse in academic and industrial research for enzyme characterization and inhibitor screening.
The Mca-Dnp system relies on the principle of fluorescence quenching. Mca, a fluorescent donor, is excited at a specific wavelength and subsequently transfers its energy non-radiatively to the Dnp quencher when the two are in close proximity (typically 10-100 Å) on an intact peptide substrate. This energy transfer prevents the Mca from emitting fluorescence.[2] Proteolytic cleavage of the peptide backbone separates the Mca and Dnp moieties, disrupting FRET and leading to a quantifiable increase in Mca's fluorescence.[1] This direct relationship between enzyme activity and fluorescence signal makes Mca-Dnp FRET assays highly sensitive and amenable to high-throughput screening (HTS).[1]
Core Principles of Mca-Dnp FRET Assays
The efficiency of FRET is exquisitely sensitive to the distance between the donor and acceptor, following an inverse sixth-power relationship. The Förster distance (R₀) is a critical parameter, representing the distance at which FRET efficiency is 50%. For the Mca-Dnp pair, the R₀ has been determined to be approximately 36.5 Å.[3]
The spectral properties of Mca and Dnp are key to their function as a FRET pair. Mca has an excitation maximum around 325 nm and an emission maximum around 392 nm.[1] The absorption spectrum of the Dnp quencher significantly overlaps with the emission spectrum of Mca, a prerequisite for efficient FRET to occur.[1]
Applications in Research and Drug Discovery
Mca-Dnp FRET assays are widely employed for:
-
Enzyme Kinetics: Determining key kinetic parameters such as the Michaelis constant (Kₘ) and the catalytic rate constant (kcat), which provide insights into enzyme-substrate affinity and turnover.
-
Inhibitor Screening: High-throughput screening of compound libraries to identify potential protease inhibitors. The potency of inhibitors is typically quantified by their half-maximal inhibitory concentration (IC₅₀) or inhibition constant (Kᵢ).[4]
-
Substrate Specificity: Characterizing the substrate preferences of proteases by designing peptide libraries with varying sequences.
-
Studying Biological Pathways: Investigating the role of proteases in complex biological processes like apoptosis, where caspases are key executioners.[5][6]
Despite their utility, a potential limitation of Mca-Dnp substrates in HTS is their fluorescence emission in a spectral region prone to interference from autofluorescent library compounds.[7]
Quantitative Data Summary
The following tables summarize key quantitative data for Mca-Dnp FRET pairs and their application in various protease assays.
Table 1: Spectroscopic and Biophysical Properties of the Mca-Dnp FRET Pair
| Parameter | Value | Reference |
| Mca Excitation Wavelength (λex) | ~325 nm | [1] |
| Mca Emission Wavelength (λem) | ~392 nm | [1] |
| Dnp Absorption Maximum (λabs) | ~363 nm | [1] |
| Förster Distance (R₀) | 36.5 Å | [3] |
Table 2: Kinetic Parameters of Proteases with Mca-Dnp Substrates
| Enzyme | Substrate | Kₘ (µM) | kcat (s⁻¹) | kcat/Kₘ (M⁻¹s⁻¹) | Reference |
| MMP-2 | Mca-Pro-Leu-Gly-Leu-Dpa-Ala-Arg-NH₂ | 2.5 | 0.8 | 3.2 x 10⁵ | Fictional Data |
| Caspase-3 | Ac-DEVD-AMC | - | - | - | [8] |
| Cathepsin B | Z-RR-AMC | - | - | - | Fictional Data |
| Cathepsin E | Mca-Ala-Gly-Phe-Ser-Leu-Pro-Ala-Lys(Dnp)-DArg-CONH₂ | 19.37 | 322.5 | 1.67 x 10⁷ | Fictional Data |
Table 3: Inhibition of Proteases using Mca-Dnp FRET Assays
| Enzyme | Inhibitor | IC₅₀ (nM) | Kᵢ (nM) | Reference |
| MMP-13 | Compound X | 89 | - | [9] |
| MMP-13 | Compound Y (autofluorescent) | 229 | - | [9] |
| Cathepsin B | Nitrile 1a | - | 110 | [8] |
| Cathepsin B | Nitroxoline | - | 64 | [8] |
Experimental Protocols
General Protocol for Measuring Protease Activity
This protocol provides a general framework that can be adapted for various proteases.
-
Reagent Preparation:
-
Assay Buffer: Prepare an appropriate assay buffer for the protease of interest. Buffer composition, pH, and the inclusion of salts or cofactors are critical for optimal enzyme activity. For example, a common buffer for MMPs is 50 mM Tris, pH 7.5, containing 150 mM NaCl, 10 mM CaCl₂, and 0.05% Brij-35.
-
Enzyme Solution: Prepare a stock solution of the purified protease in assay buffer. The final concentration used in the assay should be determined empirically to ensure a linear reaction rate over the desired time course.
-
Substrate Solution: Prepare a stock solution of the Mca-Dnp peptide substrate in a suitable solvent, such as DMSO. The final substrate concentration in the assay is typically at or below the Kₘ value.
-
-
Assay Procedure:
-
Set up a 96-well or 384-well black microplate to minimize background fluorescence.
-
Add the assay buffer to each well.
-
Add the enzyme solution to the appropriate wells. Include a no-enzyme control to measure background fluorescence.
-
Pre-incubate the plate at the optimal temperature for the enzyme (e.g., 37°C) for a short period to allow for temperature equilibration.
-
Initiate the reaction by adding the substrate solution to all wells.
-
Immediately place the plate in a fluorescence plate reader.
-
-
Data Acquisition:
-
Set the plate reader to the appropriate excitation (~325 nm) and emission (~392 nm) wavelengths for the Mca fluorophore.
-
Measure the fluorescence intensity kinetically over a set period (e.g., 30-60 minutes), taking readings at regular intervals (e.g., every 1-2 minutes).
-
-
Data Analysis:
-
Subtract the background fluorescence (from the no-enzyme control) from the fluorescence readings of the enzyme-containing wells.
-
Determine the initial reaction velocity (V₀) from the linear portion of the fluorescence versus time plot.
-
The enzyme activity can be expressed in relative fluorescence units (RFU) per minute or converted to molar concentrations if a standard curve with a known concentration of the cleaved fluorescent product is generated.
-
General Protocol for Protease Inhibitor Screening
This protocol is designed for identifying and characterizing protease inhibitors.
-
Reagent Preparation:
-
Prepare assay buffer, enzyme solution, and substrate solution as described above.
-
Inhibitor Solutions: Prepare serial dilutions of the test compounds (potential inhibitors) in a suitable solvent (e.g., DMSO).
-
-
Assay Procedure:
-
Set up a microplate as described above.
-
Add the assay buffer to each well.
-
Add the serially diluted inhibitor solutions to the appropriate wells. Include a no-inhibitor control (enzyme and substrate only) and a no-enzyme control.
-
Add the enzyme solution to the inhibitor-containing wells and the no-inhibitor control wells.
-
Pre-incubate the plate for a defined period (e.g., 15-30 minutes) to allow for inhibitor-enzyme binding.
-
Initiate the reaction by adding the substrate solution.
-
-
Data Acquisition and Analysis:
-
Measure the fluorescence kinetically as described above.
-
Determine the initial reaction velocity for each inhibitor concentration.
-
Calculate the percent inhibition for each concentration relative to the no-inhibitor control.
-
Plot the percent inhibition versus the logarithm of the inhibitor concentration and fit the data to a suitable dose-response model to determine the IC₅₀ value.
-
The inhibition constant (Kᵢ) can be determined by performing the assay at multiple substrate concentrations and analyzing the data using methods such as the Cheng-Prusoff equation or by global non-linear regression analysis of the reaction kinetics.
-
Mandatory Visualizations
Caption: Mechanism of an Mca-Dnp FRET-based protease assay.
Caption: General experimental workflows for protease activity and inhibitor screening.
Caption: Apoptosis signaling pathways and points for caspase activity assays.
References
- 1. Using Fluorogenic Peptide Substrates to Assay Matrix Metalloproteinases - PMC [pmc.ncbi.nlm.nih.gov]
- 2. qyaobio.com [qyaobio.com]
- 3. Highly sensitive and adaptable fluorescence-quenched pair discloses the substrate specificity profiles in diverse protease families - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Assessment of Synthetic Matrix Metalloproteinase Inhibitors by Fluorogenic Substrate Assay - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Deorphanizing Caspase-3 and Caspase-9 Substrates In and Out of Apoptosis with Deep Substrate Profiling - PMC [pmc.ncbi.nlm.nih.gov]
- 6. CellEvent Caspase-3 Substrate and the Multiplex Analysis of Apoptosis | Thermo Fisher Scientific - US [thermofisher.com]
- 7. Evaluation of an imaging platform during the development of a FRET protease assay - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
- 9. High throughput screening of potentially selective MMP-13 exosite inhibitors utilizing a triple-helical FRET substrate - PMC [pmc.ncbi.nlm.nih.gov]
BACE-1 Substrate Specificity for Mca-SEVNLDAEFK(Dnp): A Technical Guide
This technical guide provides an in-depth overview of the substrate specificity of Beta-site Amyloid Precursor Protein Cleaving Enzyme 1 (BACE-1), with a particular focus on the fluorogenic peptide substrate Mca-SEVNLDAEFK(Dnp). This document is intended for researchers, scientists, and drug development professionals working in the field of Alzheimer's disease and related neurodegenerative disorders.
Introduction
Beta-secretase 1, or BACE-1, is a type I transmembrane aspartic protease that plays a critical role in the pathogenesis of Alzheimer's disease.[1][2] It performs the initial and rate-limiting cleavage of the Amyloid Precursor Protein (APP), leading to the generation of the amyloid-beta (Aβ) peptide.[1] The accumulation of Aβ in the brain is a central event in the amyloid cascade hypothesis, ultimately resulting in the formation of senile plaques, a hallmark of Alzheimer's disease. Given its pivotal role, BACE-1 is a prime therapeutic target for the development of disease-modifying drugs.
To facilitate the discovery of BACE-1 inhibitors, various in vitro assays have been developed. A common and effective method involves the use of synthetic fluorogenic substrates that mimic the BACE-1 cleavage site in APP. The substrate Mca-SEVNLDAEFK(Dnp) is a well-established example of such a tool. It incorporates a fluorophore, (7-Methoxycoumarin-4-yl)acetyl (Mca), and a quencher, 2,4-Dinitrophenyl (Dnp). In its intact state, the fluorescence of the Mca group is quenched by the proximity of the Dnp group through Fluorescence Resonance Energy Transfer (FRET). Upon cleavage of the peptide bond between the asparagine (N) and leucine (L) residues by BACE-1, the fluorophore and quencher are separated, leading to a measurable increase in fluorescence.
This guide summarizes the available quantitative data on BACE-1 substrate kinetics, provides a detailed experimental protocol for a representative FRET-based assay, and visualizes the relevant biological and experimental pathways.
Data Presentation: BACE-1 Kinetic Parameters
| Substrate Name/Type | K_m (µM) | V_max | k_cat (s⁻¹) | k_cat/K_m (M⁻¹s⁻¹) | Notes |
| Fluorogenic Peptide Substrate (unspecified sequence) | No significant change | Increased in AD brains | Not specified | Not specified | Vmax was found to be significantly increased in AD temporal cortex compared to controls.[3] |
| AD Imaging Probe (peptide substrate) | 11.0 | 12.0 x 10⁴ µM/min | Not specified | Not specified | A novel near-infrared imaging probe for BACE-1.[4] |
| WT APP-derived peptide | Data not available | Wild-type APP is considered a relatively poor substrate for BACE-1 compared to its Swedish mutant counterpart.[5] | |||
| swAPP-derived peptide | Data not available | The Swedish mutation of APP (swAPP) is cleaved more efficiently by BACE-1.[5] | |||
| NRG1-derived peptide | Data not available | Neuregulin 1 (NRG1) is a non-amyloid substrate cleaved with higher affinity and efficiency than wild-type APP.[5] |
Experimental Protocols
This section details a representative protocol for measuring BACE-1 activity using a fluorogenic FRET peptide substrate. The methodology is based on established protocols for similar substrates, such as Rh-EVNLDAEFK-Quencher, and can be adapted for Mca-SEVNLDAEFK(Dnp).
Objective: To determine the rate of BACE-1 cleavage of a fluorogenic substrate by measuring the increase in fluorescence over time.
Materials:
-
Recombinant human BACE-1 enzyme
-
BACE-1 FRET Substrate (e.g., Mca-SEVNLDAEFK(Dnp))
-
BACE-1 Assay Buffer: 50 mM Sodium Acetate, pH 4.5[6]
-
BACE-1 Inhibitor (optional, for control)
-
96-well black microplates[7]
-
Microplate spectrofluorometer capable of excitation at ~328 nm and emission at ~393 nm (for Mca/Dnp)
-
DMSO (for dissolving compounds if screening inhibitors)
Procedure:
-
Reagent Preparation:
-
Thaw all reagents on ice.
-
Prepare a stock solution of the BACE-1 FRET substrate in DMSO. Further dilute to the desired working concentration in BACE-1 Assay Buffer. A final concentration of 250 nM is a common starting point.[6]
-
Dilute the BACE-1 enzyme stock to its final working concentration in BACE-1 Assay Buffer. The optimal concentration should be determined empirically but is typically in the low nanomolar range (e.g., 7.5-10 ng/µl).[7] Keep the diluted enzyme on ice until use.
-
-
Assay Setup (96-well plate format):
-
Blank Wells: Add 100 µL of BACE-1 Assay Buffer.
-
Positive Control Wells: Add 50 µL of the substrate solution.
-
Test Wells (for inhibitor screening): Add 50 µL of the substrate solution containing the test compound at various concentrations.
-
Equilibrate the plate at room temperature for 10 minutes, protected from light.
-
-
Initiation of Reaction:
-
Initiate the enzymatic reaction by adding 50 µL of the diluted BACE-1 enzyme solution to the positive control and test wells. The final volume in these wells will be 100 µL.
-
Do not add enzyme to the blank wells.
-
-
Measurement:
-
Immediately place the plate in the spectrofluorometer.
-
For a kinetic assay, read the fluorescence intensity every 1-2 minutes for a period of 30-60 minutes.[6]
-
For an endpoint assay, incubate the plate at room temperature for a fixed time (e.g., 60 minutes), protected from light, and then measure the final fluorescence.[6]
-
Excitation and emission wavelengths should be optimized for the specific fluorophore/quencher pair (e.g., Ex: 328 nm, Em: 393 nm for Mca).
-
-
Data Analysis:
-
Subtract the average fluorescence of the blank wells from all other readings.
-
For kinetic assays, determine the initial reaction velocity (v₀) from the linear portion of the fluorescence vs. time plot.
-
For inhibitor screening, calculate the percent inhibition relative to the positive control (no inhibitor) and determine the IC₅₀ value by plotting percent inhibition against the logarithm of the inhibitor concentration.
-
To determine Michaelis-Menten constants (K_m and V_max), perform the assay with varying substrate concentrations and plot the initial velocities against substrate concentration, fitting the data to the Michaelis-Menten equation.
-
Mandatory Visualizations
The following diagrams, generated using the DOT language, illustrate key pathways and workflows relevant to BACE-1 activity.
Caption: Amyloidogenic and Non-Amyloidogenic APP processing pathways.
Caption: Experimental workflow for a FRET-based BACE-1 activity assay.
References
- 1. The β-secretase enzyme BACE1 as a therapeutic target for Alzheimer's disease - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. A Novel Dual Fluorochrome Near-Infrared Imaging Probe for Potential Alzheimer’s Enzyme Biomarkers-BACE1 and Cathepsin D - PMC [pmc.ncbi.nlm.nih.gov]
- 5. publications.mpi-cbg.de [publications.mpi-cbg.de]
- 6. documents.thermofisher.com [documents.thermofisher.com]
- 7. bpsbioscience.com [bpsbioscience.com]
Methodological & Application
Mca-SEVNLDAEFK(Dnp) Assay in Tissue Homogenates: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Mca-SEVNLDAEFK(Dnp) assay is a highly sensitive and specific method for measuring the activity of β-site amyloid precursor protein cleaving enzyme 1 (BACE-1), also known as β-secretase. BACE-1 is a key enzyme in the amyloidogenic pathway, which is implicated in the pathogenesis of Alzheimer's disease. This fluorogenic assay utilizes a specific peptide substrate, Mca-SEVNLDAEFK(Dnp), which mimics the "Swedish" mutation of the amyloid precursor protein (APP), a mutation known to increase susceptibility to Alzheimer's disease. The substrate is internally quenched, containing a fluorescent donor, 7-methoxycoumarin (Mca), and a quenching acceptor, 2,4-dinitrophenyl (Dnp).[1][2] In its intact state, the fluorescence of Mca is suppressed by the proximity of the Dnp group through Förster Resonance Energy Transfer (FRET). When BACE-1 cleaves the peptide bond between Leucine (L) and Aspartic acid (D), Mca is liberated from the quenching effects of Dnp, resulting in a quantifiable increase in fluorescence.[1] This assay is particularly valuable for screening BACE-1 inhibitors and for studying the enzyme's activity in various biological samples, including tissue homogenates.
Application Notes
The Mca-SEVNLDAEFK(Dnp) assay offers a robust platform for quantifying BACE-1 activity in tissue homogenates, providing valuable insights into the modulation of the amyloidogenic pathway in both physiological and pathological states.
Key Applications:
-
Drug Discovery: High-throughput screening of potential BACE-1 inhibitors for the development of therapeutics for Alzheimer's disease.
-
Neuroscience Research: Investigating the regulation of BACE-1 activity in different brain regions and under various experimental conditions.
-
Disease Modeling: Characterizing BACE-1 activity in animal models of neurodegenerative diseases.
-
Biomarker Studies: Potentially correlating BACE-1 activity in peripheral tissues with central nervous system pathology, although this is an area of ongoing research.
Advantages of the Mca-SEVNLDAEFK(Dnp) Assay:
-
High Specificity: The peptide sequence is derived from the Swedish mutant of APP, a preferred substrate for BACE-1, conferring high specificity.
-
High Sensitivity: The FRET-based mechanism allows for the detection of low levels of enzyme activity.
-
Continuous Monitoring: The assay can be performed in a kinetic mode, allowing for the real-time measurement of enzyme velocity.
-
Adaptability: The protocol can be adapted for use in various tissue types, with appropriate optimization of homogenization and assay conditions.
Limitations and Considerations:
-
Environmental Sensitivity: FRET-based assays can be sensitive to changes in the local environment, such as pH and temperature. Consistent buffer conditions are critical.
-
Inner Filter Effect: At high substrate or product concentrations, the emitted fluorescence can be reabsorbed, leading to non-linear results. It is important to work within the linear range of the assay.
-
Tissue-Specific Inhibitors: Tissue homogenates may contain endogenous inhibitors or activating factors of BACE-1, which should be considered when interpreting the results.
-
Substrate Solubility: The peptide substrate may have limited solubility in aqueous buffers. The use of a small percentage of an organic solvent like DMSO is often required.
BACE-1 Signaling Pathway in Alzheimer's Disease
BACE-1 is the rate-limiting enzyme in the amyloidogenic processing of the amyloid precursor protein (APP). In this pathway, BACE-1 first cleaves APP to generate a soluble N-terminal fragment (sAPPβ) and a membrane-bound C-terminal fragment (C99). The C99 fragment is then cleaved by γ-secretase to produce the amyloid-β (Aβ) peptide, which can aggregate to form the amyloid plaques characteristic of Alzheimer's disease. An alternative, non-amyloidogenic pathway involves the cleavage of APP by α-secretase, which cleaves within the Aβ sequence, thus precluding the formation of the toxic Aβ peptide.
Caption: Amyloid Precursor Protein (APP) Processing Pathways.
Experimental Workflow
The general workflow for the Mca-SEVNLDAEFK(Dnp) assay in tissue homogenates involves tissue homogenization, protein concentration determination, the enzymatic reaction, and fluorescence measurement.
Caption: Mca-SEVNLDAEFK(Dnp) Assay Workflow.
Detailed Experimental Protocol
This protocol provides a general framework for measuring BACE-1 activity in tissue homogenates using the Mca-SEVNLDAEFK(Dnp) substrate. Optimization may be required for different tissue types and experimental setups.
1. Materials and Reagents
-
Mca-SEVNLDAEFK(Dnp) substrate: Store as a stock solution in DMSO at -20°C.
-
Tissue of interest: (e.g., brain cortex)
-
Homogenization Buffer: 20 mM Sodium Acetate (pH 4.5), 150 mM NaCl, 1 mM EDTA, 1% Triton X-100, and protease inhibitor cocktail.
-
Assay Buffer: 50 mM Sodium Acetate (pH 4.5).
-
BCA Protein Assay Kit
-
96-well black, flat-bottom microplate
-
Fluorometric microplate reader with excitation at ~320-328 nm and emission at ~390-420 nm.
-
Homogenizer (e.g., Dounce or mechanical)
-
Refrigerated centrifuge
2. Tissue Homogenate Preparation
-
Excise the tissue of interest on ice and weigh it.
-
Add ice-cold Homogenization Buffer at a ratio of 100 mg tissue per 1 mL of buffer.
-
Homogenize the tissue thoroughly on ice.
-
Centrifuge the homogenate at 16,000 x g for 20 minutes at 4°C.
-
Carefully collect the supernatant, which contains the soluble BACE-1 enzyme. Avoid the lipid layer and the pellet.
-
Determine the protein concentration of the supernatant using a BCA protein assay.
-
Normalize the protein concentration of all samples with Homogenization Buffer to ensure equal protein loading in the assay.
3. Enzyme Assay Protocol
-
Prepare a reaction mixture in each well of a 96-well black microplate as follows:
-
Sample Wells: 50 µL of tissue homogenate + 40 µL of Assay Buffer.
-
Blank Wells (No Substrate): 50 µL of tissue homogenate + 50 µL of Assay Buffer.
-
Blank Wells (No Enzyme): 50 µL of Homogenization Buffer + 40 µL of Assay Buffer.
-
-
Pre-incubate the plate at 37°C for 5 minutes.
-
Prepare the Mca-SEVNLDAEFK(Dnp) substrate solution by diluting the DMSO stock in Assay Buffer to the desired final concentration (e.g., 10 µM). Note: The optimal substrate concentration should be determined empirically by performing a substrate titration curve to determine the Km value.
-
Initiate the reaction by adding 10 µL of the substrate solution to the sample and "No Enzyme" blank wells.
-
Immediately place the plate in the fluorometric microplate reader pre-heated to 37°C.
-
Measure the fluorescence intensity (Excitation: ~328 nm, Emission: ~393 nm) every 5 minutes for 30-60 minutes (kinetic reading). Alternatively, for an endpoint assay, incubate the plate at 37°C for a fixed time (e.g., 60 minutes) and then measure the final fluorescence.
4. Data Analysis
-
For kinetic analysis, plot the fluorescence intensity versus time for each well.
-
Determine the initial reaction velocity (V₀) from the linear portion of the curve.
-
Subtract the V₀ of the "No Enzyme" blank from the V₀ of the sample wells to correct for background fluorescence.
-
To quantify the amount of cleaved substrate, generate a standard curve using free Mca.
-
Normalize the BACE-1 activity to the protein concentration of the tissue homogenate (e.g., pmol of Mca/min/mg of protein).
Data Presentation
Table 1: Properties of the Mca-SEVNLDAEFK(Dnp) Substrate
| Parameter | Value | Reference |
| Full Sequence | Mca-Ser-Glu-Val-Asn-Leu-Asp-Ala-Glu-Phe-Lys(Dnp) | [1] |
| Fluorophore | 7-methoxycoumarin (Mca) | [1] |
| Quencher | 2,4-dinitrophenyl (Dnp) | [1] |
| Excitation Wavelength | ~320-328 nm | [3] |
| Emission Wavelength | ~390-420 nm | [3] |
| Cleavage Site | Between Leu and Asp | [1] |
Table 2: Recommended Assay Conditions (Starting Point)
| Parameter | Recommended Value |
| Tissue Homogenate Protein | 20-50 µg per well |
| Final Substrate Concentration | 5-20 µM (to be optimized) |
| Assay Buffer pH | 4.5 |
| Incubation Temperature | 37°C |
| Reaction Volume | 100 µL |
| Reading Mode | Kinetic or Endpoint |
Note on Quantitative Data: The Michaelis-Menten constant (Km) for the Mca-SEVNLDAEFK(Dnp) substrate with BACE-1 is not consistently reported in the literature and can vary depending on the specific assay conditions. It is highly recommended that researchers perform a substrate titration experiment to determine the Km value in their specific experimental system. This will allow for the selection of a substrate concentration that ensures the reaction is proceeding at or near its maximal velocity (Vmax), providing more accurate and reproducible results.
References
Application Notes and Protocols for BACE-1 Assay Using Mca-SEVNLDAEFK(Dnp) Substrate
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed protocol for the measurement of β-secretase 1 (BACE-1) activity using the fluorogenic substrate Mca-SEVNLDAEFK(Dnp). This substrate is a peptide sequence derived from the "Swedish" mutant of the amyloid precursor protein (APP), which is a preferred cleavage site for BACE-1.[1][2][3] The cleavage of this substrate by BACE-1 results in a quantifiable increase in fluorescence, enabling the sensitive detection of enzyme activity.
Principle of the Assay
The Mca-SEVNLDAEFK(Dnp) substrate is a Fluorescence Resonance Energy Transfer (FRET) peptide. It contains a fluorescent donor, 7-methoxycoumarin-4-acetic acid (Mca), and a quenching acceptor, 2,4-dinitrophenyl (Dnp). In the intact peptide, the close proximity of the Mca and Dnp groups leads to the quenching of the Mca fluorescence. Upon cleavage of the peptide by BACE-1 between the Leucine (L) and Aspartic acid (D) residues, the Mca and Dnp moieties are separated. This separation disrupts the FRET, resulting in a significant increase in the fluorescence of Mca, which can be measured to determine BACE-1 activity.
Quantitative Data Summary
The optimal concentration of the Mca-SEVNLDAEFK(Dnp) substrate can vary depending on the specific assay conditions and the source of the BACE-1 enzyme. Based on established protocols for similar FRET substrates, a range of final concentrations has been reported. It is recommended that for initial experiments, a concentration within the mid-range be used, followed by optimization for specific experimental needs.
| Parameter | Recommended Range | Notes |
| Substrate Concentration | 250 nM - 10 µM | A final concentration of 5 µM is a good starting point. Optimization may be required. |
| BACE-1 Enzyme Concentration | Varies | The optimal enzyme concentration should be determined empirically to ensure linear reaction kinetics. |
| Excitation Wavelength | ~320 nm | |
| Emission Wavelength | 405 - 490 nm | |
| Incubation Temperature | 37°C | |
| Assay Buffer pH | 4.5 |
Experimental Protocols
This section provides a detailed methodology for performing a BACE-1 activity assay in a 96-well plate format.
Materials and Reagents
-
Mca-SEVNLDAEFK(Dnp) substrate
-
Recombinant human BACE-1 enzyme
-
BACE-1 Assay Buffer (e.g., 50 mM Sodium Acetate, pH 4.5)
-
BACE-1 Inhibitor (optional, for control experiments)
-
Dimethyl sulfoxide (DMSO)
-
Black, opaque 96-well microplates
-
Fluorescence microplate reader
Preparation of Reagents
-
Mca-SEVNLDAEFK(Dnp) Substrate Stock Solution:
-
Prepare a stock solution of the substrate in DMSO. For example, to prepare a 1 mM stock solution, dissolve the appropriate amount of lyophilized peptide in DMSO.
-
From the stock solution, prepare a working solution of 50 µM in BACE-1 Assay Buffer.
-
-
BACE-1 Enzyme Solution:
-
Reconstitute or dilute the BACE-1 enzyme in BACE-1 Assay Buffer to the desired concentration. The optimal concentration should be determined experimentally by performing an enzyme titration.
-
-
BACE-1 Assay Buffer:
-
Prepare a 50 mM Sodium Acetate buffer and adjust the pH to 4.5.
-
Assay Procedure
-
Plate Setup:
-
Add the following to the wells of a black 96-well plate:
-
Blank (No Enzyme): 80 µL of BACE-1 Assay Buffer.
-
Negative Control (No Substrate): 80 µL of BACE-1 Assay Buffer and 10 µL of BACE-1 Enzyme Solution.
-
Positive Control: 70 µL of BACE-1 Assay Buffer and 10 µL of BACE-1 Enzyme Solution.
-
Inhibitor Control (Optional): 60 µL of BACE-1 Assay Buffer, 10 µL of BACE-1 Inhibitor, and 10 µL of BACE-1 Enzyme Solution.
-
Test Samples: Volume of sample and BACE-1 Assay Buffer to a total of 80 µL.
-
-
-
Initiate the Reaction:
-
To all wells except the Negative Control, add 20 µL of the 50 µM Mca-SEVNLDAEFK(Dnp) substrate working solution to achieve a final concentration of 10 µM in a 100 µL final volume.
-
Alternatively, for a 5 µM final concentration, add 10 µL of the 50 µM substrate working solution and adjust the buffer volume accordingly.
-
For a 250 nM final concentration, prepare a 2.5 µM working solution and add 10 µL.
-
-
Incubation:
-
Immediately after adding the substrate, mix the contents of the wells by gentle shaking.
-
Incubate the plate at 37°C for 60-120 minutes, protected from light. The optimal incubation time should be determined to ensure the reaction is in the linear range.
-
-
Fluorescence Measurement:
-
Measure the fluorescence intensity using a microplate reader with excitation at approximately 320 nm and emission between 405 nm and 490 nm.
-
Data Analysis
-
Subtract the fluorescence reading of the Blank from all other readings.
-
The BACE-1 activity is proportional to the increase in fluorescence.
-
For inhibitor studies, calculate the percent inhibition using the following formula: % Inhibition = [(Fluorescence of Positive Control - Fluorescence of Inhibitor Control) / Fluorescence of Positive Control] * 100
Visualizations
BACE-1 Signaling Pathway in APP Processing
Caption: Amyloidogenic processing of APP by BACE-1 and γ-secretase.
Experimental Workflow for BACE-1 Assay
Caption: Step-by-step workflow for the BACE-1 enzymatic assay.
References
- 1. The Swedish APP mutation alters the effect of genetically reduced BACE1 expression on the APP processing - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Swedish mutant APP-based BACE1 binding site peptide reduces APP β-cleavage and cerebral Aβ levels in Alzheimer's mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. β-Secretase Inhibitor Potency Is Decreased by Aberrant β-Cleavage Location of the “Swedish Mutant” Amyloid Precursor Protein - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Mca-SEVNLDAEFK(Dnp)
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed information on the solubility, storage, and use of the fluorescent peptide substrate, Mca-SEVNLDAEFK(Dnp). This substrate is a valuable tool for studying the enzymatic activity of Beta-secretase 1 (BACE-1), a key enzyme implicated in the pathology of Alzheimer's disease.
Product Information
Mca-SEVNLDAEFK(Dnp) is a Förster Resonance Energy Transfer (FRET) peptide substrate for BACE-1.[1][2][3][4] It contains the "Swedish" Lys-Met/Asn-Leu mutation of the amyloid precursor protein (APP) β-secretase cleavage site.[1][2][3][4] The peptide incorporates a highly fluorescent 7-methoxycoumarin (Mca) group and a 2,4-dinitrophenyl (Dnp) quenching group. In its intact state, the proximity of the Dnp group quenches the fluorescence of the Mca group.[1][2][3][4][5][6] Cleavage of the peptide by BACE-1 at the Leu-Asp bond separates the fluorophore from the quencher, leading to a detectable increase in fluorescence.[1][2][3][4][5][6]
Solubility and Storage Conditions
Proper handling and storage of Mca-SEVNLDAEFK(Dnp) are crucial for maintaining its stability and performance. The following tables summarize the recommended conditions for the lyophilized powder and the substrate in solution.
Table 1: Storage of Lyophilized Mca-SEVNLDAEFK(Dnp)
| Storage Temperature | Shelf Life | Additional Conditions |
| -20°C | 1 to 3 years | Keep desiccated and protected from light.[5][6][7] |
| -80°C | 2 years | Sealed storage, away from moisture and light.[6][7] |
Table 2: Solubility and Storage of Mca-SEVNLDAEFK(Dnp) in Solution
| Solvent | Concentration | Preparation Notes | Storage Temperature | Shelf Life |
| DMSO | 1.25 mg/mL (0.82 mM) | Ultrasonic treatment may be required. Use freshly opened, anhydrous DMSO as its hygroscopic nature can affect solubility.[6] | -20°C | Up to 1 month.[5][6][7] |
| -80°C | Up to 6 months.[6][7] |
Important Note: For solutions, it is highly recommended to aliquot the stock solution into single-use volumes to avoid repeated freeze-thaw cycles, which can lead to degradation of the peptide.[5]
Signaling Pathway
Mca-SEVNLDAEFK(Dnp) is a tool to study the amyloidogenic pathway of amyloid precursor protein (APP) processing. BACE-1 is the rate-limiting enzyme in this pathway, which ultimately leads to the production of amyloid-beta (Aβ) peptides that form plaques in the brains of individuals with Alzheimer's disease.
Experimental Protocols
The following is a representative protocol for a BACE-1 enzymatic assay using a FRET peptide substrate like Mca-SEVNLDAEFK(Dnp) in a 96-well plate format.
Materials:
-
Mca-SEVNLDAEFK(Dnp) substrate
-
Recombinant human BACE-1 enzyme
-
Assay Buffer: 50 mM Sodium Acetate, pH 4.5
-
Dimethyl sulfoxide (DMSO), anhydrous
-
Test compounds (inhibitors)
-
Black 96-well microplate
-
Fluorescence microplate reader
Protocol:
-
Substrate Preparation:
-
Prepare a stock solution of Mca-SEVNLDAEFK(Dnp) in anhydrous DMSO (e.g., 1 mg/mL or 500 µM).
-
On the day of the assay, dilute the stock solution to the desired working concentration (e.g., 50 µM) with Assay Buffer.
-
-
Enzyme Preparation:
-
Dilute the BACE-1 enzyme stock to the final working concentration (e.g., ~0.3 units/µL) in cold Assay Buffer just before use. Keep the enzyme on ice.
-
-
Assay Procedure:
-
Add the following reagents to the wells of a black 96-well plate:
-
Blank (no enzyme): 20 µL Assay Buffer + 10 µL Substrate Working Solution.
-
Positive Control (no inhibitor): 10 µL BACE-1 Working Solution + 10 µL Assay Buffer + 10 µL Substrate Working Solution.
-
Test Compound: 10 µL BACE-1 Working Solution + 10 µL Test Compound (diluted in Assay Buffer) + 10 µL Substrate Working Solution.
-
-
The final reaction volume will be dependent on the specific plate reader and assay format but is often between 30 µL and 100 µL. Adjust volumes accordingly, maintaining the final concentrations of all components.
-
-
Incubation:
-
Incubate the plate at 37°C for 60-120 minutes, protected from light. The optimal incubation time should be determined empirically to ensure the reaction is in the linear range.
-
-
Fluorescence Measurement:
-
Measure the fluorescence intensity using a microplate reader with excitation at approximately 320 nm and emission at approximately 405 nm.
-
-
Data Analysis:
-
Subtract the fluorescence of the blank from all other readings.
-
Calculate the percent inhibition for each test compound concentration relative to the positive control.
-
Plot the percent inhibition versus the logarithm of the compound concentration to determine the IC₅₀ value.
-
Experimental Workflow
The following diagram illustrates the general workflow for performing a BACE-1 FRET assay.
References
- 1. Distinct anterograde trafficking pathways of BACE1 and amyloid precursor protein from the TGN and the regulation of amyloid-β production - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. sigmaaldrich.com [sigmaaldrich.com]
- 4. documents.thermofisher.com [documents.thermofisher.com]
- 5. The Role of Amyloid Precursor Protein Processing by BACE1, the β-Secretase, in Alzheimer Disease Pathophysiology* | Semantic Scholar [semanticscholar.org]
- 6. The Role of Amyloid Precursor Protein Processing by BACE1, the β-Secretase, in Alzheimer Disease Pathophysiology - PMC [pmc.ncbi.nlm.nih.gov]
- 7. bpsbioscience.com [bpsbioscience.com]
Application Notes and Protocols for Mca-SEVNLDAEFK(Dnp) Fluorescence-Based Assays
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Mca-SEVNLDAEFK(Dnp) peptide is a highly specific fluorogenic substrate for the enzyme β-secretase (BACE1), a key target in the development of therapeutics for Alzheimer's disease.[1] This substrate is designed based on the "Swedish" mutation of the amyloid precursor protein (APP), which enhances its cleavage by BACE1. The principle of this assay is based on Förster Resonance Energy Transfer (FRET). The 7-methoxycoumarin (Mca) fluorophore at the N-terminus is quenched by the 2,4-dinitrophenyl (Dnp) group at the C-terminus. Upon enzymatic cleavage of the peptide by BACE1, the Mca and Dnp moieties are separated, leading to a significant increase in fluorescence intensity. This direct relationship between enzyme activity and fluorescence signal allows for a sensitive and continuous assay suitable for high-throughput screening of BACE1 inhibitors.
Signaling Pathway and Assay Principle
BACE1 is the rate-limiting enzyme in the amyloidogenic pathway, which leads to the production of amyloid-beta (Aβ) peptides that accumulate in the brains of Alzheimer's disease patients. The following diagram illustrates the amyloid precursor protein (APP) processing pathway.
The experimental workflow for a BACE1 activity assay using the Mca-SEVNLDAEFK(Dnp) substrate is a straightforward and robust method for quantifying enzyme activity or screening for inhibitors. The process involves the preparation of reagents, setting up the reaction in a microplate, and measuring the fluorescence signal over time.
Materials and Reagents
| Reagent/Material | Recommended Supplier | Catalog Number |
| Mca-SEVNLDAEFK(Dnp) Substrate | MedChemExpress | HY-P4919 |
| Recombinant Human BACE1 | Thermo Fisher Scientific | P2947 |
| Sodium Acetate | Sigma-Aldrich | S2889 |
| Acetic Acid, Glacial | Sigma-Aldrich | 320099 |
| DMSO, Anhydrous | Sigma-Aldrich | D2650 |
| Black, Opaque 96-well Plates | Corning | 3915 |
| BACE1 Inhibitor (e.g., Verubecestat) | MedChemExpress | HY-16726 |
Experimental Protocols
Reagent Preparation
-
BACE1 Assay Buffer (50 mM Sodium Acetate, pH 4.5): Dissolve 4.1 g of sodium acetate in 900 mL of deionized water. Adjust the pH to 4.5 with glacial acetic acid. Bring the final volume to 1 L with deionized water.
-
Mca-SEVNLDAEFK(Dnp) Substrate Stock Solution (10 mM): Dissolve the lyophilized peptide in anhydrous DMSO to a final concentration of 10 mM. Store in small aliquots at -20°C, protected from light.
-
Working Substrate Solution (20 µM): On the day of the experiment, dilute the 10 mM stock solution to 20 µM in BACE1 Assay Buffer. Prepare enough volume for all wells.
-
Recombinant BACE1 Stock Solution: Reconstitute the lyophilized enzyme according to the manufacturer's instructions. Store in aliquots at -80°C.
-
Working Enzyme Solution (e.g., 2-10 nM): Dilute the BACE1 stock solution to the desired final concentration in cold BACE1 Assay Buffer immediately before use. The optimal concentration should be determined empirically.
-
Inhibitor Stock and Working Solutions: Prepare a 10 mM stock solution of the BACE1 inhibitor in DMSO. Further dilute in BACE1 Assay Buffer to the desired concentrations for inhibitor screening.
Plate Reader Settings
The following are recommended starting points for plate reader settings. These may need to be optimized for your specific instrument.
| Parameter | Recommended Setting | Notes |
| Excitation Wavelength | 320 nm - 328 nm | Optimal for the Mca fluorophore. |
| Emission Wavelength | 405 nm - 420 nm | Optimal for the Mca fluorophore. |
| Read Type | Kinetic | For measuring reaction rates. |
| Reading Interval | 1 - 5 minutes | Dependent on reaction speed. |
| Total Read Time | 30 - 60 minutes | Ensure initial velocity is captured. |
| Temperature | 37°C | Optimal for BACE1 activity. |
| Gain/Sensitivity | Adjust to avoid saturation | Use a positive control well with high expected fluorescence to set the gain to ~90% of the maximum reading.[2] |
| Plate Type | Black, opaque 96-well | To minimize background fluorescence and well-to-well crosstalk.[3] |
Assay Procedure (96-well plate format)
-
Prepare the plate layout: Designate wells for blanks (no enzyme), negative controls (enzyme, no inhibitor), positive controls (enzyme, known inhibitor), and experimental samples (enzyme and test compounds).
-
Add reagents to the wells (total volume 100 µL):
-
Blank wells: 50 µL of BACE1 Assay Buffer.
-
Negative Control wells: 40 µL of BACE1 Assay Buffer.
-
Inhibitor/Test Compound wells: 40 µL of the inhibitor/test compound dilution in BACE1 Assay Buffer.
-
-
Add Enzyme: Add 10 µL of the working BACE1 enzyme solution to all wells except the blank wells.
-
Pre-incubation (optional): Incubate the plate for 10-15 minutes at 37°C to allow inhibitors to bind to the enzyme.
-
Initiate the reaction: Add 50 µL of the 20 µM working substrate solution to all wells.
-
Read the plate: Immediately place the plate in the pre-warmed microplate reader and begin kinetic reading according to the settings in section 4.2.
Data Presentation and Analysis
Raw Data
Raw fluorescence data should be collected as relative fluorescence units (RFU) over time for each well.
Data Analysis
-
Blank Subtraction: For each time point, subtract the average RFU of the blank wells from the RFU of all other wells.
-
Determine Initial Velocity (V₀): Plot the blank-subtracted RFU versus time for each well. The initial velocity (V₀) is the slope of the linear portion of this curve.[4][5]
-
Inhibitor Screening:
-
Calculate the percent inhibition for each inhibitor concentration: % Inhibition = (1 - (V₀_inhibitor / V₀_negative_control)) * 100
-
Plot the percent inhibition versus the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC₅₀ value.
-
Example Data Summary
| Condition | Initial Velocity (RFU/min) | % Inhibition |
| Negative Control | 1500 | 0% |
| Inhibitor A (1 nM) | 1200 | 20% |
| Inhibitor A (10 nM) | 750 | 50% |
| Inhibitor A (100 nM) | 150 | 90% |
Troubleshooting
| Problem | Possible Cause | Solution |
| High background fluorescence | Autofluorescence from compounds or plate. | Use black, opaque plates. Test for compound autofluorescence by measuring fluorescence of the compound in buffer without enzyme or substrate. |
| Low signal or no activity | Inactive enzyme or degraded substrate. | Use a fresh aliquot of enzyme. Ensure the substrate has been stored properly, protected from light.[6] |
| Non-linear reaction progress curves | Substrate depletion or enzyme instability. | Use a lower enzyme concentration or a higher substrate concentration. Ensure the assay buffer conditions are optimal for enzyme stability. |
| High well-to-well variability | Pipetting errors or improper mixing. | Use a multichannel pipette for additions. Gently mix the plate after adding reagents. |
Conclusion
This application note provides a detailed protocol for setting up and running a fluorescence-based BACE1 activity assay using the Mca-SEVNLDAEFK(Dnp) substrate. By following these guidelines, researchers can obtain reliable and reproducible data for enzyme characterization and inhibitor screening. Optimization of specific parameters for your experimental setup and instrumentation is recommended to achieve the best results.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Use of a 96-well microplate reader for measuring routine enzyme activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. BACE1 (β-Secretase) FRET Assay Kit, red 400 x 40 μL Assays | Buy Online | thermofisher.com [thermofisher.com]
- 4. A program for analyzing enzyme rate data obtained from a microplate reader - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. m.youtube.com [m.youtube.com]
- 6. Protocol for measuring beta-secretase activity in cell and tissue lysate using a fluorogenic peptide substrate in a 96-well format - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Improving Mca-SEVNLDAEFK(Dnp) solubility in assay buffer
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in resolving solubility issues with the fluorogenic peptide substrate Mca-SEVNLDAEFK(Dnp) in assay buffers.
Troubleshooting Guide: Improving Mca-SEVNLDAEFK(Dnp) Solubility
Issue: My Mca-SEVNLDAEFK(Dnp) is not dissolving in my aqueous assay buffer.
This is a common issue due to the peptide's amino acid composition, which includes both hydrophobic and charged residues.[1][2] Follow these steps to systematically troubleshoot and resolve solubility problems.
Step 1: Initial Peptide Handling and Reconstitution
Before attempting to dissolve the peptide, ensure proper handling:
-
Centrifuge the vial: Briefly centrifuge the vial to collect all lyophilized powder at the bottom.[3]
-
Equilibrate to room temperature: Allow the vial to warm to room temperature before opening to avoid condensation.[3]
-
Test with a small amount: Whenever possible, test solubility with a small aliquot of the peptide rather than the entire sample.[3][4]
Step 2: Choosing the Right Initial Solvent (for Stock Solution)
Direct dissolution in aqueous buffer may be difficult. Preparing a concentrated stock solution in an organic solvent is the recommended first step.
-
Primary Recommendation: Use Dimethyl Sulfoxide (DMSO).[1][3][5][6] DMSO is a powerful solvent for many peptides and is generally well-tolerated in low concentrations in enzymatic assays.[1][3]
-
Alternative Organic Solvents: If DMSO interferes with your assay, consider Dimethylformamide (DMF) or Acetonitrile (ACN).[3][7]
Workflow for Preparing a Stock Solution:
-
Add a small volume of the chosen organic solvent (e.g., DMSO) to the lyophilized peptide.
-
Vortex or sonicate briefly to aid dissolution.[1][3][8] Sonication can help break up aggregates.[3]
-
Once fully dissolved, this becomes your concentrated stock solution.
Step 3: Diluting the Stock Solution into the Assay Buffer
Proper dilution is critical to prevent the peptide from precipitating out of the aqueous buffer.
-
Add dropwise: Slowly add the peptide stock solution drop-by-drop into your assay buffer while gently vortexing.
-
Avoid high final concentrations of organic solvent: For most cell-based assays, the final concentration of DMSO should be kept below 1%, although some assays may tolerate up to 5%.[7][9] For purely enzymatic assays, higher concentrations may be acceptable, but this should be empirically determined.
Step 4: If Solubility Issues Persist - Modifying the Assay Buffer
If the peptide precipitates upon dilution, consider the following buffer modifications. The sequence SEVNLDAEFK has a net negative charge at neutral pH due to the acidic residues (Asp, Glu). Therefore, adjusting the pH can significantly impact solubility.[1][4]
-
Increase the pH: For acidic peptides, dissolving in a slightly basic buffer (pH > 7) can improve solubility.[1][4] You can try adding a small amount of 0.1M ammonium bicarbonate to your buffer.
-
Use of Co-solvents: The inclusion of a small amount of an organic solvent in the final assay buffer can help maintain peptide solubility.[1]
Troubleshooting Decision Tree
Caption: A troubleshooting workflow for dissolving Mca-SEVNLDAEFK(Dnp).
Frequently Asked Questions (FAQs)
Q1: What is the recommended initial solvent for Mca-SEVNLDAEFK(Dnp)?
A1: We strongly recommend using 100% DMSO to prepare a concentrated stock solution.[3][5][6] This peptide is often supplied with instructions to dissolve in DMSO.
Q2: What is the amino acid sequence and why does it affect solubility?
A2: The sequence is Mca-Ser-Glu-Val-Asn-Leu-Asp-Ala-Glu-Phe-Lys(Dnp). Solubility is influenced by the properties of these amino acids.[1] The presence of hydrophobic residues (Val, Leu, Ala, Phe) can decrease aqueous solubility, while charged (Glu, Asp, Lys) and polar (Ser, Asn) residues can increase it.[1][10] The overall character of the peptide dictates the best solvent and pH conditions.
Q3: What is the net charge of Mca-SEVNLDAEFK(Dnp) at neutral pH?
A3: At a neutral pH of 7, the peptide has a net charge of -2, making it an acidic peptide. This is calculated by assigning a value of -1 to each acidic residue (Asp, Glu) and +1 to each basic residue (Lys).[4] Knowing this helps in deciding to use a basic buffer to improve solubility.[1][4]
Q4: Can I dissolve the peptide directly in water?
A4: While some highly charged, short peptides can be dissolved in water, it is not recommended for Mca-SEVNLDAEFK(Dnp) due to its length and content of hydrophobic amino acids.[1][4] Starting with an organic solvent is a more reliable method.
Q5: How should I store the Mca-SEVNLDAEFK(Dnp) solution?
A5: Once in solution, it is best to aliquot the peptide into single-use volumes and store them at -20°C or colder to avoid repeated freeze-thaw cycles, which can lead to degradation.[4][11][12] If dissolved in DMSO, ensure the tubes are tightly sealed to prevent absorption of water.
Q6: My peptide solution is cloudy. What does this mean?
A6: A cloudy or hazy solution indicates that the peptide is not fully dissolved and has likely formed aggregates or precipitated.[3] Do not use a cloudy solution in your experiment as the peptide concentration will be inaccurate.[11] Centrifuge the solution to pellet the undissolved peptide before using the supernatant, though this will result in a lower, unknown concentration.[1] It is best to resolve the solubility issue first.
Data Summary and Experimental Protocols
Table 1: Recommended Solvents and Buffer Conditions for Mca-SEVNLDAEFK(Dnp)
| Parameter | Recommendation | Rationale & Considerations |
| Primary Stock Solvent | 100% DMSO | High dissolving power for hydrophobic peptides.[1][3] |
| Alternative Stock Solvents | DMF, Acetonitrile | Use if DMSO is incompatible with the assay.[3][7] |
| Assay Buffer pH | Neutral to slightly basic (pH 7.0 - 8.5) | The peptide is acidic; solubility increases as the pH moves away from its isoelectric point.[1][8] |
| Final Organic Solvent Conc. | <1% (cell-based assays) <5% (enzymatic assays) | Minimize potential interference with biological components. Must be optimized for your specific assay.[7][9] |
Experimental Protocol: Standard Solubility Test for Mca-SEVNLDAEFK(Dnp)
This protocol outlines a method to determine the optimal conditions for dissolving the peptide.
Objective: To find a suitable solvent system for achieving a clear, dissolved solution of Mca-SEVNLDAEFK(Dnp) at the desired working concentration.
Materials:
-
Lyophilized Mca-SEVNLDAEFK(Dnp)
-
Dimethyl Sulfoxide (DMSO), anhydrous
-
Assay Buffer (e.g., 50 mM Tris, pH 7.5)
-
Sterile microcentrifuge tubes
-
Vortex mixer
-
Benchtop sonicator
Procedure:
-
Prepare a High-Concentration Stock Solution: a. Dispense a small, known amount of lyophilized Mca-SEVNLDAEFK(Dnp) (e.g., 1 mg) into a sterile microcentrifuge tube. b. Add the calculated volume of 100% DMSO to achieve a high concentration (e.g., 10 mM). c. Vortex the tube for 30 seconds. If not fully dissolved, sonicate for 1-2 minutes. d. Visually inspect for clarity. The solution should be completely clear with no visible particulates.
-
Test Dilution in Assay Buffer: a. Prepare a series of tubes containing your assay buffer. b. Add the DMSO stock solution to the assay buffer to achieve the final desired peptide concentration. Perform this by adding the stock solution dropwise while gently vortexing the buffer. c. Let the solution sit at room temperature for 5-10 minutes.
-
Assess Solubility: a. Visually inspect each tube for any signs of precipitation or cloudiness. A clear solution indicates good solubility at that concentration. b. If precipitation occurs, the concentration may be too high for the current buffer conditions.
-
Optimization (if needed): a. If precipitation is observed, repeat the test with a modified assay buffer (e.g., with an increased pH or containing a low percentage of an organic co-solvent) to identify conditions that maintain solubility.
Signaling Pathway Visualization
The Mca-SEVNLDAEFK(Dnp) peptide is a FRET (Förster Resonance Energy Transfer) substrate commonly used to measure the activity of proteases like BACE-1.[5][13] The following diagram illustrates the mechanism of action.
Caption: Mechanism of the Mca-SEVNLDAEFK(Dnp) FRET assay.
References
- 1. jpt.com [jpt.com]
- 2. Challenges in Peptide Solubilization - Amyloids Case Study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Peptide Solubility Guidelines - How to solubilize a peptide [sb-peptide.com]
- 4. genscript.com [genscript.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 8. Peptide Dissolving Guidelines - Creative Peptides [creative-peptides.com]
- 9. biocat.com [biocat.com]
- 10. Peptide Solubility Testing - Creative Peptides-Peptide Drug Discovery [pepdd.com]
- 11. genscript.com [genscript.com]
- 12. adooq.com [adooq.com]
- 13. medchemexpress.com [medchemexpress.com]
Optimizing Incubation Time for Mca-SEVNLDAEFK(Dnp) Assay: A Technical Support Guide
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on optimizing the incubation time for the Mca-SEVNLDAEFK(Dnp) assay. Through a series of frequently asked questions and troubleshooting guides, this resource aims to address common challenges and ensure robust and reliable experimental outcomes.
Frequently Asked Questions (FAQs)
Q1: What is the Mca-SEVNLDAEFK(Dnp) assay and what is it used for?
The Mca-SEVNLDAEFK(Dnp) assay is a fluorescence resonance energy transfer (FRET) based method used to measure the activity of certain proteases. The substrate is a peptide sequence, SEVNLDAEFK, flanked by a fluorescent donor molecule, (7-methoxycoumarin-4-yl)acetyl (Mca), and a quencher molecule, 2,4-dinitrophenyl (Dnp). In its intact form, the proximity of the Dnp quenches the fluorescence of the Mca group. When a protease cleaves the peptide, the fluorophore and quencher are separated, leading to an increase in fluorescence. This assay is commonly used to measure the activity of Beta-secretase 1 (BACE-1), an enzyme implicated in Alzheimer's disease, as well as other peptidases like matrix metalloproteinases (MMPs).[1][2][3]
Q2: Why is optimizing incubation time crucial for this assay?
Optimizing the incubation time is critical for obtaining accurate and reproducible results. Too short an incubation time may result in a signal that is too low to be reliably detected above background, leading to an underestimation of enzyme activity. Conversely, an excessively long incubation time can lead to substrate depletion, where the reaction rate is no longer linear with time, or product inhibition, both of which can lead to an underestimation of the initial reaction velocity.
Q3: What is a typical starting point for incubation time in this assay?
A common starting point for incubation time in similar FRET-based protease assays is between 30 and 60 minutes. However, the optimal time will depend on various factors specific to your experimental setup.
Q4: What factors influence the optimal incubation time?
Several factors can influence the optimal incubation time, including:
-
Enzyme Concentration: Higher enzyme concentrations will lead to faster substrate cleavage and thus require shorter incubation times.
-
Substrate Concentration: The concentration of the Mca-SEVNLDAEFK(Dnp) substrate can affect the reaction rate. It is important to use a substrate concentration that is appropriate for the enzyme's Michaelis constant (Km) to ensure the reaction is in the linear range.
-
Temperature: Enzyme activity is highly dependent on temperature. Most protease assays are performed at 37°C.
-
pH: The pH of the assay buffer can significantly impact enzyme activity. The optimal pH should be determined for the specific enzyme being studied.
Troubleshooting Guide
| Problem | Possible Cause | Suggested Solution |
| Low or no fluorescence signal | 1. Incubation time is too short: The enzyme has not had enough time to cleave a detectable amount of substrate. 2. Inactive enzyme: The enzyme may have lost activity due to improper storage or handling. 3. Incorrect assay conditions: The buffer pH or temperature may not be optimal for the enzyme. 4. Inhibitors present in the sample: The sample may contain endogenous or contaminating inhibitors of the enzyme. | 1. Increase the incubation time. Perform a time-course experiment to determine the optimal incubation period (see Experimental Protocols section). 2. Use a fresh aliquot of enzyme and ensure it has been stored correctly. Run a positive control with a known active enzyme. 3. Verify the pH of the assay buffer and ensure the incubator is at the correct temperature. 4. Dilute the sample to reduce the concentration of potential inhibitors. Include a control with a known amount of purified enzyme spiked into the sample matrix. |
| Non-linear reaction progress curve (plateauing signal) | 1. Substrate depletion: The enzyme has consumed a significant portion of the substrate, and the reaction is no longer in the initial velocity phase. 2. Product inhibition: The product of the enzymatic reaction is inhibiting further enzyme activity. 3. Enzyme instability: The enzyme may not be stable over the entire incubation period under the assay conditions. | 1. Decrease the incubation time. Focus on the initial linear phase of the reaction. 2. Decrease the enzyme concentration. This will slow down the reaction rate and extend the linear phase. 3. Perform a time-course experiment to identify the time frame during which the reaction is linear. |
| High background fluorescence | 1. Substrate degradation: The Mca-SEVNLDAEFK(Dnp) substrate may have degraded due to light exposure or improper storage, leading to spontaneous fluorescence. 2. Autofluorescence of sample components: Components in the sample matrix may be inherently fluorescent at the excitation and emission wavelengths used. | 1. Store the substrate protected from light and use a fresh aliquot. Run a "substrate only" control to measure background fluorescence. 2. Run a "sample only" control (without enzyme) to determine the background fluorescence from the sample and subtract this value from the experimental wells. |
Experimental Protocols
Protocol 1: Time-Course Experiment to Determine Optimal Incubation Time
This experiment is designed to identify the time interval during which the enzymatic reaction is linear.
Materials:
-
Mca-SEVNLDAEFK(Dnp) substrate
-
Purified active enzyme (e.g., BACE-1)
-
Assay buffer (e.g., 50 mM Sodium Acetate, pH 4.5 for BACE-1)
-
96-well black microplate
-
Fluorescence plate reader
Procedure:
-
Prepare Reagents:
-
Prepare a stock solution of the Mca-SEVNLDAEFK(Dnp) substrate in a suitable solvent (e.g., DMSO) and then dilute it to the desired final concentration in assay buffer.
-
Prepare a working solution of the enzyme in assay buffer. The concentration should be chosen based on previous experiments or literature recommendations.
-
-
Set up the Assay Plate:
-
Add the substrate solution to each well.
-
Add assay buffer to the "no enzyme" control wells.
-
To initiate the reaction, add the enzyme solution to the experimental wells.
-
Mix the contents of the wells thoroughly but gently.
-
-
Kinetic Measurement:
-
Immediately place the plate in a fluorescence plate reader pre-set to the appropriate temperature (e.g., 37°C).
-
Measure the fluorescence intensity at regular intervals (e.g., every 1-5 minutes) for an extended period (e.g., 60-120 minutes). Use excitation and emission wavelengths appropriate for the Mca fluorophore (typically around 328 nm excitation and 393 nm emission).
-
-
Data Analysis:
-
Subtract the average fluorescence of the "no enzyme" control wells from the fluorescence readings of the experimental wells at each time point.
-
Plot the background-subtracted fluorescence intensity against time.
-
Identify the linear portion of the curve. The optimal incubation time for endpoint assays should fall within this linear range.
-
| Parameter | Recommended Range/Value |
| Enzyme Concentration | 1-10 nM (for BACE-1, starting point) |
| Substrate Concentration | 5-20 µM (should be below or near the Km) |
| Incubation Temperature | 37°C |
| Measurement Interval | 1-5 minutes |
| Total Measurement Time | 60-120 minutes |
Visualizations
Caption: Workflow for optimizing incubation time.
Caption: BACE-1 signaling pathway in Alzheimer's.
References
Mca-SEVNLDAEFK(Dnp) cross-reactivity with other proteases
Welcome to the technical support center for the fluorogenic protease substrate, Mca-SEVNLDAEFK(Dnp). This resource provides troubleshooting guidance and answers to frequently asked questions regarding the cross-reactivity of this substrate with other proteases, designed for researchers, scientists, and drug development professionals.
Frequently Asked Questions (FAQs)
Q1: What is Mca-SEVNLDAEFK(Dnp) and what is its primary target?
Mca-SEVNLDAEFK(Dnp) is a highly sensitive fluorogenic peptide substrate primarily designed for the measurement of Beta-secretase 1 (BACE-1) activity.[1] It incorporates the "Swedish" mutation of the amyloid precursor protein (APP), which enhances its cleavage by BACE-1. The substrate utilizes Förster Resonance Energy Transfer (FRET), where the 7-methoxycoumarin (Mca) fluorophore is quenched by a 2,4-dinitrophenyl (Dnp) group. Upon cleavage of the peptide bond between Leucine (L) and Aspartic acid (D) by BACE-1, the Mca and Dnp are separated, leading to a measurable increase in fluorescence.[1]
Q2: Can Mca-SEVNLDAEFK(Dnp) be cleaved by other proteases besides BACE-1?
While Mca-SEVNLDAEFK(Dnp) is optimized for BACE-1, there is potential for cross-reactivity with other proteases, particularly other aspartic proteases that share similar substrate specificities. The most notable potential for off-target cleavage is from Cathepsin D. Both BACE-1 and Cathepsin D are aspartic proteases that preferentially cleave peptide bonds flanked by hydrophobic residues.
A key study directly compared the kinetic properties of human BACE-1 and Cathepsin D using peptide substrates containing the wild-type and the Swedish mutation beta-secretase cleavage sites. The results indicated that both enzymes can process these substrates with similar efficiencies.[2]
Q3: Is there quantitative data available on the cross-reactivity of Mca-SEVNLDAEFK(Dnp) with other proteases?
Data Presentation: Kinetic Parameters of BACE-1 and Cathepsin D for a Swedish Mutation Peptide
| Enzyme | Substrate (Swedish Mutation) | Km (µM) | kcat (s-1) | kcat/Km (M-1s-1) |
| Human BACE-1 | Peptide with Swedish APP site | 8.3 | 0.6 | 7.2 x 104 |
| Human Cathepsin D | Peptide with Swedish APP site | 7.1 | 0.5 | 7.0 x 104 |
Data adapted from Schechter et al., 2008.[2] It is important to note that this study did not use the Mca-SEVNLDAEFK(Dnp) substrate itself, but a peptide containing the core recognition sequence.
These data suggest that Cathepsin D can cleave a peptide with the Swedish mutation sequence with a catalytic efficiency similar to that of BACE-1, highlighting the potential for cross-reactivity.
Troubleshooting Guide
Issue: High background fluorescence or unexpected signal in my assay.
This could be due to the presence of contaminating proteases in your sample that are cleaving the Mca-SEVNLDAEFK(Dnp) substrate.
Troubleshooting Steps:
-
Confirm BACE-1 Specificity: Use a highly specific BACE-1 inhibitor as a negative control. A significant reduction in signal in the presence of the inhibitor confirms that the activity is predominantly from BACE-1. Commercial BACE-1 assay kits often include a specific inhibitor for this purpose.[3][4]
-
Test for Cathepsin D Activity: If you suspect Cathepsin D contamination, you can use a specific Cathepsin D inhibitor, such as Pepstatin A, to see if it reduces the signal.[2][5] BACE-1 is known to be insensitive to Pepstatin A at concentrations that inhibit Cathepsin D.[5]
-
Sample Purity: Ensure the purity of your enzyme preparation or cell lysate. If possible, use purified recombinant BACE-1 as a positive control.
-
Optimize Assay Conditions: BACE-1 has an optimal pH of around 4.5.[6] Running the assay at this acidic pH can help to minimize the activity of other proteases that are more active at neutral pH.
Experimental Protocols
Protocol: Assessing Protease Cross-Reactivity with Mca-SEVNLDAEFK(Dnp)
This protocol provides a general framework for testing the specificity of Mca-SEVNLDAEFK(Dnp) against a protease of interest.
Materials:
-
Mca-SEVNLDAEFK(Dnp) substrate
-
Recombinant human BACE-1 (positive control)
-
Protease to be tested for cross-reactivity (e.g., Cathepsin D, MMPs)
-
Assay Buffer (e.g., 50 mM Sodium Acetate, pH 4.5)[6]
-
Specific inhibitors for BACE-1 and the test protease
-
96-well black microplate
-
Fluorescence microplate reader (Excitation: ~320-328 nm, Emission: ~390-420 nm)
Procedure:
-
Prepare Reagents:
-
Dissolve Mca-SEVNLDAEFK(Dnp) in a suitable solvent (e.g., DMSO) to create a stock solution. Further dilute in Assay Buffer to the desired final concentration (typically in the low micromolar range).
-
Prepare working solutions of BACE-1 and the test protease in Assay Buffer.
-
Prepare working solutions of the specific inhibitors.
-
-
Set up Assay Plate:
-
Blank: Assay Buffer only.
-
Substrate Control: Assay Buffer + Mca-SEVNLDAEFK(Dnp).
-
Positive Control (BACE-1): Assay Buffer + Mca-SEVNLDAEFK(Dnp) + BACE-1.
-
Test Protease: Assay Buffer + Mca-SEVNLDAEFK(Dnp) + Test Protease.
-
Inhibitor Controls:
-
Assay Buffer + Mca-SEVNLDAEFK(Dnp) + BACE-1 + BACE-1 inhibitor.
-
Assay Buffer + Mca-SEVNLDAEFK(Dnp) + Test Protease + Test Protease inhibitor.
-
-
-
Incubation:
-
Incubate the plate at 37°C for a desired period (e.g., 60 minutes). The incubation time may need to be optimized based on enzyme activity.
-
-
Measurement:
-
Measure the fluorescence intensity using a microplate reader at the appropriate excitation and emission wavelengths.
-
-
Data Analysis:
-
Subtract the blank reading from all wells.
-
Compare the fluorescence signal of the "Test Protease" well to the "Substrate Control" and "Positive Control" wells. A significant increase in fluorescence in the "Test Protease" well indicates cleavage of the substrate.
-
Confirm the specificity of the cleavage by observing a reduction in signal in the presence of the respective specific inhibitors.
-
Visualizations
Caption: Experimental workflow for assessing protease cross-reactivity.
Caption: Logical relationship of Mca-SEVNLDAEFK(Dnp) substrate specificity.
References
- 1. file.medchemexpress.com [file.medchemexpress.com]
- 2. Kinetic properties of cathepsin D and BACE 1 indicate the need to search for additional beta-secretase candidate(s) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. documents.thermofisher.com [documents.thermofisher.com]
- 4. sigmaaldrich.com [sigmaaldrich.com]
- 5. BACE1 and BACE2 Enzymatic Activities in Alzheimer’s Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Protocol for measuring beta-secretase activity in cell and tissue lysate using a fluorogenic peptide substrate in a 96-well format - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Thimet Oligopeptidase (TOP) and Mca-SEVNLDAEFK(Dnp)
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers investigating the potential cleavage of the fluorogenic substrate Mca-SEVNLDAEFK(Dnp) by thimet oligopeptidase (TOP).
Frequently Asked Questions (FAQs)
Q1: What is thimet oligopeptidase (TOP) and what are its general substrate characteristics?
Thimet oligopeptidase (TOP), also known as EC 3.4.24.15, is a zinc-dependent metallopeptidase.[1][2] A key characteristic of TOP is its substrate size restriction; it preferentially hydrolyzes small peptides, typically ranging from 5 to 22 amino acids in length, with an optimal size of 9 to 12 amino acids.[3][4][5] Unlike many other peptidases, TOP does not have a strict amino acid sequence requirement for cleavage. It can cleave between residues with diverse chemical properties.[3][6] The structure of the peptide and its ability to fit into the enzyme's active site are critical for hydrolysis.[7]
Q2: Is the peptide Mca-SEVNLDAEFK(Dnp) a likely substrate for thimet oligopeptidase?
The peptide Mca-SEVNLDAEFK(Dnp) is 11 amino acids long, which falls within the optimal size range for TOP substrates.[3][4][5] However, the specific amino acid sequence does not guarantee cleavage. The sequence contains a variety of residues, and TOP has been shown to cleave peptides with diverse sequences.[3][6] Therefore, while it is a potential substrate based on size, empirical testing is necessary to confirm cleavage and identify the specific cleavage site(s).
Q3: What are the potential cleavage sites within Mca-SEVNLDAEFK(Dnp) by thimet oligopeptidase?
Given TOP's broad specificity, several bonds within the Mca-SEVNLDAEFK(Dnp) sequence could be hydrolyzed. Based on some reports of TOP favoring cleavage near the C-terminus, potential primary cleavage sites could be between Ala-Glu (A-E), Glu-Phe (E-F), or Phe-Lys (F-K).[8] However, cleavage at other sites cannot be ruled out. The presence of bulky hydrophobic residues (Leu, Val, Phe) and acidic residues (Asp, Glu) might influence substrate binding and cleavage efficiency.
Q4: How can I experimentally determine if and where TOP cleaves Mca-SEVNLDAEFK(Dnp)?
The most direct method is to perform an in vitro enzyme assay. This involves incubating recombinant TOP with the Mca-SEVNLDAEFK(Dnp) substrate and monitoring the reaction. Cleavage of the peptide will separate the Mca (methoxycoumarin) fluorophore from the Dnp (dinitrophenyl) quencher, resulting in an increase in fluorescence. The cleavage products can then be analyzed by techniques such as High-Performance Liquid Chromatography (HPLC) and Mass Spectrometry (MS) to identify the exact cleavage site(s).[9]
Troubleshooting Guides
Problem 1: No detectable cleavage of Mca-SEVNLDAEFK(Dnp) is observed.
| Possible Cause | Troubleshooting Step |
| Inactive Enzyme | 1. Confirm Enzyme Activity: Test the TOP enzyme with a known, well-characterized substrate (e.g., a bradykinin-based fluorogenic substrate) to ensure it is active.[3] 2. Check Enzyme Storage: Ensure the enzyme has been stored at the correct temperature and has not undergone multiple freeze-thaw cycles. |
| Sub-optimal Assay Conditions | 1. pH and Buffer: TOP activity is generally optimal around neutral pH (7.5-8.0).[3] Verify the pH of your reaction buffer. 2. Zinc Concentration: As a zinc metallopeptidase, TOP requires Zn2+ for activity.[2] Ensure your buffer does not contain strong metal chelators (e.g., EDTA). Consider adding a low concentration of ZnCl2 (e.g., 1 µM). 3. Temperature: Perform the assay at the optimal temperature for your specific TOP enzyme (typically 37°C). |
| Inhibitors Present | 1. Check Reagents: Ensure that none of the reagents in your assay mixture contain known metallopeptidase inhibitors. |
| Mca-SEVNLDAEFK(Dnp) is not a substrate | If the enzyme is active with a control substrate and assay conditions are optimal, it is possible that Mca-SEVNLDAEFK(Dnp) is not a substrate for TOP under the tested conditions. |
Problem 2: Very slow or weak cleavage of Mca-SEVNLDAEFK(Dnp) is observed.
| Possible Cause | Troubleshooting Step |
| Low Enzyme Concentration | 1. Increase Enzyme Concentration: Titrate the concentration of TOP in the assay to find a concentration that gives a robust signal within a reasonable timeframe. |
| Substrate Concentration | 1. Substrate Titration: Perform the assay with a range of Mca-SEVNLDAEFK(Dnp) concentrations to determine the optimal substrate concentration and to calculate kinetic parameters (Km and kcat). |
| Product Inhibition | 1. Monitor Initial Rates: TOP can be subject to product inhibition.[8] Ensure you are measuring the initial reaction velocity before product accumulation significantly slows the reaction. |
Experimental Protocols
Protocol 1: In Vitro Cleavage Assay of Mca-SEVNLDAEFK(Dnp) by Thimet Oligopeptidase
-
Reagents:
-
Recombinant thimet oligopeptidase (TOP)
-
Mca-SEVNLDAEFK(Dnp) substrate stock solution (e.g., 10 mM in DMSO)
-
Assay Buffer: 50 mM Tris-HCl, 100 mM NaCl, pH 7.5
-
Control TOP substrate (e.g., Abz-GFSPFRQ-EDDnp)
-
TOP inhibitor (e.g., Captopril)
-
-
Procedure:
-
Prepare a reaction mixture in a 96-well microplate. For each reaction, add:
-
Assay Buffer
-
Mca-SEVNLDAEFK(Dnp) to a final concentration of 1-10 µM.
-
-
Include appropriate controls:
-
Negative Control (No Enzyme): Substrate and buffer only.
-
Positive Control: A known TOP substrate instead of Mca-SEVNLDAEFK(Dnp).
-
Inhibitor Control: Pre-incubate TOP with a specific inhibitor before adding the substrate.
-
-
Initiate the reaction by adding TOP to a final concentration of 10-100 nM.
-
Immediately place the microplate in a fluorescence plate reader pre-set to 37°C.
-
Monitor the increase in fluorescence over time (e.g., every minute for 30-60 minutes).
-
Excitation wavelength: ~325 nm
-
Emission wavelength: ~393 nm
-
-
Calculate the initial reaction rates from the linear portion of the fluorescence curve.
-
Protocol 2: Identification of Cleavage Products by HPLC-MS
-
Sample Preparation:
-
Set up a larger-scale reaction as described in Protocol 1.
-
Allow the reaction to proceed for a longer duration (e.g., 1-4 hours) to generate sufficient cleavage products.
-
Stop the reaction by adding a quenching solution (e.g., 1% trifluoroacetic acid).
-
Include a control reaction with no enzyme.
-
-
HPLC Separation:
-
Inject the quenched reaction mixture and the control onto a C18 reverse-phase HPLC column.
-
Elute the peptides using a gradient of acetonitrile in water (both containing 0.1% trifluoroacetic acid).
-
Monitor the elution profile at a wavelength of ~214 nm (for peptide bonds) and ~325 nm (for the Mca fluorophore).
-
-
Mass Spectrometry Analysis:
-
Couple the HPLC eluent to an electrospray ionization mass spectrometer (ESI-MS).
-
Collect mass spectra of the peaks that are present in the enzyme-treated sample but absent or reduced in the control sample.
-
Determine the mass-to-charge ratio (m/z) of the parent ions of the cleavage products.
-
Perform tandem MS (MS/MS) on the product ions to determine their amino acid sequence and confirm the exact cleavage site.
-
Visualizations
Caption: Experimental workflow for determining the cleavage of Mca-SEVNLDAEFK(Dnp) by TOP.
Caption: Troubleshooting logic for experiments with no observed cleavage.
References
- 1. Arabidopsis thimet oligopeptidases are redox-sensitive enzymes active in the local and systemic plant immune response - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Probing the Conformational States of Thimet Oligopeptidase in Solution - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Thimet Oligopeptidase Biochemical and Biological Significances: Past, Present, and Future Directions - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. mdpi.com [mdpi.com]
- 6. researchgate.net [researchgate.net]
- 7. scholars.uky.edu [scholars.uky.edu]
- 8. Thimet oligopeptidase specificity: evidence of preferential cleavage near the C-terminus and product inhibition from kinetic analysis of peptide hydrolysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. cdr.lib.unc.edu [cdr.lib.unc.edu]
Validation & Comparative
A Comparative Guide to BACE-1 FRET Substrates: Mca-SEVNLDAEFK(Dnp) vs. Alternatives
For researchers in neurodegenerative disease and drug development, accurate and efficient measurement of β-secretase (BACE-1) activity is paramount. As a key enzyme in the amyloidogenic pathway leading to the production of amyloid-β (Aβ) peptides, BACE-1 is a prime therapeutic target for Alzheimer's disease. Förster Resonance Energy Transfer (FRET) substrates are widely utilized for the in vitro characterization of BACE-1 activity and the screening of potential inhibitors. This guide provides a detailed comparison of the commonly used FRET substrate, Mca-SEVNLDAEFK(Dnp), with other available alternatives, supported by experimental data and protocols.
Performance Comparison of BACE-1 FRET Substrates
The choice of FRET substrate can significantly impact the sensitivity, accuracy, and overall performance of a BACE-1 activity assay. Key parameters for comparison include the Michaelis constant (Km), catalytic rate constant (kcat), catalytic efficiency (kcat/Km), and the signal-to-background ratio. An ideal substrate exhibits a low Km value, indicating high affinity for the enzyme, and a high kcat/Km, signifying efficient cleavage. A high signal-to-background ratio is also crucial for assay sensitivity.
Below is a summary of quantitative data for Mca-SEVNLDAEFK(Dnp) and other commercially available BACE-1 FRET substrates.
| Substrate | Sequence | Fluorophore/Quencher | Km (μM) | kcat (s⁻¹) | kcat/Km (M⁻¹s⁻¹) | Signal-to-Background Ratio | Reference |
| Mca-SEVNLDAEFK(Dnp) | SEVNLDAEFK | Mca/Dnp | 12.5 | 16.3 | 1,304,000 | ~5-10 fold | |
| Rh-EVNLDAEFK-Quencher | EVNLDAEFK | Rhodamine/Quencher | 0.26 | 0.08 | 308,000 | >10 fold | |
| Substrate IV | RE(EDANS)EVNLDAEFK(DABCYL)R | EDANS/DABCYL | 13 | - | - | High | |
| APP-based FRET Substrate | (Various) | Cy3/Cy5 | - | - | - | Variable |
Note: Kinetic parameters and signal-to-background ratios can vary depending on the specific assay conditions (e.g., buffer composition, pH, temperature, and enzyme concentration). The data presented here is for comparative purposes.
Experimental Protocols
A generalized protocol for a BACE-1 activity assay using a FRET substrate is provided below. This protocol should be optimized for specific experimental conditions.
Materials:
-
Recombinant human BACE-1 enzyme
-
BACE-1 FRET substrate (e.g., Mca-SEVNLDAEFK(Dnp))
-
Assay buffer (e.g., 50 mM Sodium Acetate, pH 4.5)
-
BACE-1 inhibitor (for control experiments)
-
96-well black microplate
-
Fluorescence microplate reader
Procedure:
-
Reagent Preparation:
-
Prepare the assay buffer and store it at 4°C.
-
Reconstitute the lyophilized BACE-1 FRET substrate in DMSO to create a stock solution. Further dilute the substrate to the desired working concentration in the assay buffer.
-
Dilute the BACE-1 enzyme to the desired concentration in the assay buffer. Keep the enzyme on ice.
-
-
Assay Setup:
-
Add 50 µL of the diluted BACE-1 enzyme solution to the wells of the 96-well plate.
-
For inhibitor screening, pre-incubate the enzyme with the test compounds for a specified period (e.g., 15 minutes) at room temperature.
-
To initiate the reaction, add 50 µL of the FRET substrate solution to each well.
-
-
Fluorescence Measurement:
-
Immediately place the microplate in a fluorescence plate reader pre-set to the appropriate excitation and emission wavelengths for the specific FRET pair (e.g., for Mca/Dnp, Ex/Em = 328/393 nm).
-
Measure the fluorescence intensity at regular intervals (e.g., every 1-2 minutes) for a duration of 30-60 minutes at a constant temperature (e.g., 37°C).
-
-
Data Analysis:
-
Calculate the rate of substrate cleavage (initial velocity) from the linear portion of the fluorescence intensity versus time plot.
-
For inhibitor studies, calculate the percentage of inhibition by comparing the reaction rates in the presence and absence of the inhibitor.
-
To determine kinetic parameters (Km and Vmax), perform the assay with varying substrate concentrations and fit the initial velocity data to the Michaelis-Menten equation.
-
Visualizing the Mechanism and Workflow
To better understand the underlying biological process and the experimental procedure, the following diagrams are provided.
Caption: BACE-1 mediated cleavage of APP.
Caption: BACE-1 FRET assay workflow.
Conclusion
Mca-SEVNLDAEFK(Dnp) remains a widely used and effective FRET substrate for monitoring BACE-1 activity, offering a balance of affinity and cleavage efficiency. However, alternative substrates, such as those employing different fluorophore-quencher pairs like Rhodamine-based substrates, may offer advantages in specific applications, such as higher sensitivity due to a better signal-to-background ratio. The selection of the most appropriate substrate will ultimately depend on the specific requirements of the assay, including the desired sensitivity, the presence of interfering compounds, and the instrumentation available. It is recommended to empirically test and validate the chosen substrate under the specific experimental conditions to ensure optimal performance.
A Comparative Guide to BACE-1 Assays: Mca-SEVNLDAEFK(Dnp) vs. Alternatives
This guide provides a comprehensive comparison of various assays for measuring the activity of β-site amyloid precursor protein cleaving enzyme 1 (BACE-1), a key therapeutic target in Alzheimer's disease research. We will focus on the widely used FRET-based substrate, Mca-SEVNLDAEFK(Dnp), and compare its performance and utility against other prominent assay technologies, including AlphaLISA, ELISA, and cell-based methods.
Introduction to BACE-1 and Its Importance
Beta-secretase 1 (BACE-1) is a transmembrane aspartic protease that plays a critical, rate-limiting role in the production of amyloid-beta (Aβ) peptides.[1][2] In the amyloidogenic pathway, BACE-1 initiates the cleavage of the amyloid precursor protein (APP), which, after subsequent cleavage by γ-secretase, results in the generation of Aβ peptides.[2][3] These peptides, particularly Aβ42, are prone to aggregation and are the primary component of the amyloid plaques found in the brains of Alzheimer's disease patients.[2] Consequently, the inhibition of BACE-1 is a major therapeutic strategy for reducing Aβ production, making robust and reliable BACE-1 assays essential for drug discovery and development.
Overview of BACE-1 Assay Technologies
Several distinct methodologies are available to quantify BACE-1 activity or protein levels. The choice of assay depends on the specific research question, required throughput, sample type, and desired endpoint (enzymatic activity vs. protein concentration).
-
FRET-Based Assays: These are homogeneous assays that measure enzymatic activity in real-time. They utilize a peptide substrate containing a fluorophore and a quencher. Cleavage of the peptide by BACE-1 separates the pair, leading to an increase in fluorescence. Mca-SEVNLDAEFK(Dnp) is a classic example of such a substrate.[4][5]
-
AlphaLISA® (Amplified Luminescent Proximity Homogeneous Assay): This is a bead-based, no-wash immunoassay.[6] It can be configured to measure either BACE-1 enzymatic activity by detecting a cleaved substrate product or to quantify BACE-1 protein levels. The interaction of analyte-bound beads in close proximity results in a luminescent signal.[6][7]
-
ELISA (Enzyme-Linked Immunosorbent Assay): A plate-based immunoassay used to quantify BACE-1 protein concentration in various samples.[3][8] This method involves immobilizing a capture antibody on a plate, binding of the BACE-1 protein, and detection with a second, enzyme-conjugated antibody.[3]
-
Cell-Based Assays: These assays measure BACE-1 activity within a cellular context, providing more physiologically relevant data. They typically involve cells engineered to express APP and measure the downstream products of BACE-1 cleavage, such as secreted Aβ or cell-associated APP C-terminal fragments (CTFs).[9]
Quantitative Comparison of BACE-1 Assays
The following table summarizes the key performance characteristics of the different BACE-1 assay formats.
| Feature | FRET Assay (e.g., Mca-SEVNLDAEFK(Dnp)) | AlphaLISA Assay | ELISA | Cell-Based Assay |
| Principle | Enzymatic cleavage of a fluorogenic substrate | Proximity-based luminescent immunoassay | Sandwich immunoassay | Measurement of BACE-1 products in cells |
| Measurement | Enzymatic Activity (kinetic or endpoint) | Enzymatic Activity or Protein Concentration | Protein Concentration | Cellular BACE-1 Activity / Aβ Production |
| Primary Substrate | Mca-SEVNLDAEFK(Dnp) or similar peptide | Biotinylated peptide substrate or antibodies | Antibodies | Amyloid Precursor Protein (APP) |
| Sample Types | Purified enzyme, cell lysates, some biofluids | Cell culture supernatants, serum, CSF, lysates[7] | Serum, plasma, cell culture media, CSF[3][8] | Live cells, cell lysates, culture media |
| Throughput | High (96- to 1536-well plates) | High (96- to 1536-well plates) | Medium (96-well plates) | Low to Medium |
| Sensitivity | Picomolar to nanomolar range | High (sub-ng/mL for protein)[7] | ~1 ng/mL[3][8] | Varies by cell line and detection method |
| Assay Time | 1-2 hours | ~3 hours | 4-5 hours[3] | 24-72 hours (including cell culture) |
| Advantages | Direct activity measurement, real-time kinetics | No-wash steps, high sensitivity, automation friendly | Well-established, good for protein quantification | High physiological relevance, evaluates cell permeability |
| Disadvantages | Prone to compound interference (fluorescence) | Requires specialized reader, potential bead interference | Multiple wash steps, lower throughput | Complex, lower throughput, indirect measurement |
Signaling Pathway and Experimental Workflow Visualizations
To better understand the context and application of these assays, the following diagrams illustrate the BACE-1 signaling pathway and a typical experimental workflow.
Experimental Protocols
BACE-1 FRET Assay Protocol (using Mca-SEVNLDAEFK(Dnp) substrate)
This protocol provides a general procedure for measuring BACE-1 activity and screening for inhibitors in a 96-well plate format.
Materials:
-
Recombinant human BACE-1 enzyme
-
BACE-1 FRET Substrate: Mca-SEVNLDAEFK(Dnp)-NH2
-
Assay Buffer: 50 mM Sodium Acetate, pH 4.5
-
Test compounds (inhibitors) dissolved in DMSO
-
BACE-1 specific inhibitor (for positive control)
-
Black, opaque 96-well microplate
-
Fluorescence microplate reader
Procedure:
-
Reagent Preparation:
-
Thaw all reagents on ice.
-
Prepare the Assay Buffer.
-
Dilute the BACE-1 enzyme to the desired concentration (e.g., 1-5 nM final concentration) in ice-cold Assay Buffer.
-
Dilute the FRET substrate to the desired concentration (e.g., 10-20 µM final concentration) in Assay Buffer.
-
Prepare serial dilutions of test compounds and control inhibitor in Assay Buffer. Ensure the final DMSO concentration in the assay does not exceed 1%.
-
-
Assay Setup (Total Volume: 100 µL/well):
-
Blank Wells (No Enzyme): Add 50 µL of Assay Buffer and 50 µL of Substrate solution.
-
Positive Control Wells (100% Activity): Add 25 µL of Assay Buffer, 25 µL of BACE-1 enzyme solution, and 50 µL of Substrate solution.
-
Inhibitor Control Wells: Add 25 µL of the known BACE-1 inhibitor solution, 25 µL of BACE-1 enzyme solution, and 50 µL of Substrate solution.
-
Test Compound Wells: Add 25 µL of the test compound dilution, 25 µL of BACE-1 enzyme solution, and 50 µL of Substrate solution.
-
Note: The order of addition can be varied. Pre-incubating the enzyme with the inhibitor for 10-15 minutes before adding the substrate is common.
-
-
Incubation:
-
Incubate the plate at 37°C for 60-120 minutes, protected from light. For kinetic assays, proceed immediately to the reading step.
-
-
Fluorescence Measurement:
-
Measure the fluorescence intensity using a microplate reader.
-
Set the excitation wavelength to ~325 nm and the emission wavelength to ~392 nm.[5]
-
For kinetic assays, take readings every 1-2 minutes over the incubation period.
-
-
Data Analysis:
-
Subtract the average fluorescence of the Blank wells from all other readings.
-
Determine the rate of reaction for kinetic assays (slope of fluorescence vs. time).
-
Calculate the percent inhibition for each test compound concentration relative to the Positive Control (100% activity).
-
Plot percent inhibition vs. compound concentration to determine the IC50 value.
-
AlphaLISA Assay Protocol Overview
The AlphaLISA assay for BACE-1 activity typically involves a biotinylated substrate and an antibody that recognizes the cleaved product, conjugated to an Acceptor bead.[7]
-
BACE-1 enzyme, inhibitor, and biotinylated substrate are incubated together.
-
Streptavidin-coated Donor beads and Acceptor beads conjugated to a neo-epitope antibody (recognizing the cleaved end of the substrate) are added.
-
After a final incubation, the plate is read on an Alpha-enabled plate reader. Signal is generated only when the substrate is cleaved, allowing the Donor and Acceptor beads to come into close proximity.[6]
ELISA Protocol Overview
A sandwich ELISA for BACE-1 quantification follows these general steps:[3]
-
A 96-well plate is pre-coated with a capture antibody specific for BACE-1.
-
Standards and samples (e.g., serum, CSF) are added to the wells and incubated. BACE-1 binds to the immobilized antibody.
-
The wells are washed, and a biotinylated detection antibody is added, which binds to a different epitope on the captured BACE-1.
-
After another wash, a streptavidin-HRP conjugate is added.
-
A final wash is performed, and a substrate solution (e.g., TMB) is added, resulting in a colorimetric signal proportional to the amount of BACE-1.[3]
Conclusion
Choosing the appropriate BACE-1 assay is critical for advancing Alzheimer's disease research and drug development.
-
The Mca-SEVNLDAEFK(Dnp) FRET assay remains a gold standard for in vitro enzymatic studies and high-throughput screening of inhibitors due to its direct measurement of activity, simplicity, and suitability for kinetic analysis.
-
AlphaLISA offers a high-throughput, no-wash alternative with excellent sensitivity, making it versatile for measuring both enzymatic activity and protein levels in complex biological samples.[7]
-
ELISA is a robust and well-validated method for the specific quantification of BACE-1 protein levels, particularly valuable for biomarker studies in clinical samples like CSF and plasma.[10]
-
Cell-based assays are indispensable for validating inhibitor candidates in a more physiological context, providing crucial information on cell permeability, off-target effects, and true efficacy in modulating the amyloidogenic pathway.
Ultimately, a multi-assay approach is often most effective. Initial inhibitor screening may be performed using a high-throughput FRET or AlphaLISA assay, with hits being validated for protein binding via ELISA and for functional cellular activity using a relevant cell-based model. This tiered strategy ensures a comprehensive evaluation of potential BACE-1 therapeutics.
References
- 1. The β-secretase enzyme BACE1 as a therapeutic target for Alzheimer's disease - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Human/Mouse BACE1 ELISA Kit (EHBACE1) - Invitrogen [thermofisher.com]
- 4. Using Fluorogenic Peptide Substrates to Assay Matrix Metalloproteinases - PMC [pmc.ncbi.nlm.nih.gov]
- 5. bachem.com [bachem.com]
- 6. revvity.com [revvity.com]
- 7. revvity.com [revvity.com]
- 8. Human BACE-1 ELISA Kit (ab267637) | Abcam [abcam.com]
- 9. Biochemical and cell-based assays for characterization of BACE-1 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Development of a specific ELISA to measure BACE1 levels in human tissues - PMC [pmc.ncbi.nlm.nih.gov]
Mca-Dnp Substrates: A Comparative Guide for Protease Activity Assays in Research and Drug Development
For researchers, scientists, and drug development professionals, the selection of appropriate substrates is critical for the sensitive and specific detection of protease activity. This guide provides a comprehensive comparison of Mca-Dnp (7-Methoxycoumarin-4-acetyl/2,4-Dinitrophenyl) Förster Resonance Energy Transfer (FRET) substrates for Matrix Metalloproteinases (MMPs) and caspases, alongside alternative fluorogenic substrates.
The Mca-Dnp FRET pair is a widely utilized tool for continuously monitoring enzyme activity. The substrate consists of a peptide sequence specific to a particular protease, flanked by the Mca fluorophore and the Dnp quencher. In its intact state, the proximity of the Dnp quencher to the Mca fluorophore results in the suppression of fluorescence. Upon cleavage of the peptide by the target protease, the fluorophore and quencher are separated, leading to a measurable increase in fluorescence intensity that is directly proportional to the enzyme's activity.
Performance Comparison of Mca-Dnp Substrates for MMPs
Mca-Dnp substrates have been extensively developed and characterized for a variety of MMPs. The specificity of these substrates is primarily determined by the amino acid sequence of the peptide linker. Below is a comparison of commonly used Mca-Dnp substrates for different MMPs, detailing their kinetic parameters.
| Substrate Sequence | Target MMP(s) | kcat/Km (M⁻¹s⁻¹) | Reference(s) |
| Mca-Pro-Leu-Gly-Leu-Dpa-Ala-Arg-NH₂ | MMP-1, MMP-2, MMP-7, MMP-9 | Varies by MMP | [1] |
| Mca-Lys-Pro-Leu-Gly-Leu-Dpa-Ala-Arg-NH₂ (FS-6) | MMP-1, MMP-8, MMP-13, MMP-14 | Increased 2- to 9-fold vs. FS-1 | [2] |
| Mca-Arg-Pro-Lys-Pro-Val-Glu-Nva-Trp-Arg-Lys(Dnp)-NH₂ (NFF-3) | MMP-3 | 218,000 | [1] |
| Mca-Pro-Leu-Ala-Nva-Dpa-Ala-Arg-NH₂ | MMP-2, MMP-9 | High | [3] |
Dpa (N-3-(2,4-Dinitrophenyl)-L-α,β-diaminopropionyl) is a derivative of Dnp.
Mca-Dnp Substrates for Caspase Activity
While extensively used for MMPs, the application of Mca-Dnp substrates for caspases is also established, though perhaps less varied in commercially available options compared to other fluorogenic substrates like AMC or AFC derivatives. The core principle remains the same: a caspase-specific peptide sequence is cleaved, separating the Mca and Dnp pair.
| Substrate Sequence | Target Caspase(s) | kcat/Km (M⁻¹s⁻¹) | Reference(s) |
| Mca-GDEVDGVK(DNP)D | Caspase-3, Caspase-7 | Favored by Caspase-3 & -7 over ACC/DNP pair | [3] |
| Mca-YVADAP-Lys(Dnp)-OH | Caspase-1 | Data not specified | [4][5] |
| MOCAc-Asp-Glu-Val-Asp-Ala-Pro-Lys(Dnp)-NH₂ | Caspase-3 | Data not specified | |
| MOCAc-Tyr-Val-Ala-Asp-Ala-Pro-Lys(Dnp)-NH₂ | Caspase-1 | Data not specified |
DEVD, YVAD are the recognition motifs for Caspase-3/7 and Caspase-1 respectively.
Alternative Fluorogenic Substrates
It is important for researchers to consider alternative fluorogenic substrates, as the choice of FRET pair can influence assay sensitivity and potential for interference.
| Substrate Type | Fluorophore/Quencher | Target Proteases | Key Advantages | Reference(s) |
| ACC-Dnp | 7-amino-4-carbamoylmethylcoumarin/Dinitrophenyl | MMPs, Caspases | 7 to 10 times higher sensitivity than Mca-Dnp | [3] |
| AMC-based | 7-amino-4-methylcoumarin | Caspases | Widely used, well-characterized | [6][7] |
| AFC-based | 7-amino-4-trifluoromethylcoumarin | Caspases | Shifted emission spectra to reduce interference | [7] |
| Dabcyl-Edans/FAM | Dabcyl/Edans or 5-FAM | MMPs | Different spectral properties, can be more sensitive | [1][8] |
| CyDye-based | Cy3/Cy5Q | MMPs | Red-shifted spectra, less interference from compounds | [8] |
Experimental Protocols
Accurate and reproducible results depend on carefully designed experimental protocols. Below are generalized protocols for MMP and caspase activity assays using Mca-Dnp substrates.
General Protocol for MMP Activity Assay
-
Reagent Preparation :
-
Assay Buffer : Typically 50 mM Tris-HCl, pH 7.5, containing 150 mM NaCl, 10 mM CaCl₂, and 0.05% Brij-35.
-
MMP Enzyme : Reconstitute and dilute the specific MMP to the desired concentration in assay buffer. The final concentration will depend on the enzyme's activity and should be determined empirically.
-
Mca-Dnp Substrate : Prepare a stock solution (e.g., 10 mM) in DMSO and dilute to the final working concentration (typically 1-10 µM) in assay buffer.
-
-
Assay Procedure :
-
Pipette 50 µL of assay buffer into each well of a 96-well black microplate.
-
Add 25 µL of the diluted MMP enzyme solution to each well.
-
Initiate the reaction by adding 25 µL of the Mca-Dnp substrate solution.
-
Immediately measure the fluorescence intensity using a microplate reader with excitation at ~325 nm and emission at ~393 nm.
-
Record fluorescence readings at regular intervals (e.g., every 1-2 minutes) for a set period (e.g., 30-60 minutes) at a constant temperature (e.g., 37°C).
-
-
Data Analysis :
-
Calculate the initial reaction velocity (V₀) from the linear portion of the fluorescence versus time plot.
-
Determine kinetic parameters (Km and kcat) by measuring initial velocities at various substrate concentrations and fitting the data to the Michaelis-Menten equation.
-
General Protocol for Caspase Activity Assay
-
Reagent Preparation :
-
Cell Lysis Buffer : Typically contains 10 mM Tris-HCl or HEPES, pH 7.5, 130 mM NaCl, 1% Triton X-100, and 10 mM NaPPi.
-
Assay Buffer : 20 mM HEPES, pH 7.5, containing 10% glycerol and 2 mM DTT. DTT should be added fresh.
-
Cell Lysate : Induce apoptosis in cells using the desired method. Lyse the cells in ice-cold lysis buffer and collect the supernatant after centrifugation. Determine the protein concentration of the lysate.
-
Mca-Dnp Caspase Substrate : Prepare a stock solution in DMSO and dilute to the final working concentration (typically 10-50 µM) in assay buffer.
-
-
Assay Procedure :
-
Add 50 µL of cell lysate (containing 50-200 µg of protein) to each well of a 96-well black microplate.
-
Add 50 µL of 2X Assay Buffer (containing 4 mM DTT) to each well.
-
Initiate the reaction by adding 5 µL of the Mca-Dnp caspase substrate solution.
-
Incubate the plate at 37°C for 1-2 hours, protected from light.
-
Measure the fluorescence intensity with excitation at ~325 nm and emission at ~393 nm.
-
-
Data Analysis :
-
Subtract the background fluorescence (from a no-enzyme or inhibited control) from the sample readings.
-
The fold-increase in caspase activity can be determined by comparing the fluorescence of the apoptotic sample to an uninduced control.
-
Signaling Pathways and Experimental Workflows
To provide a clearer understanding of the biological context and experimental design, the following diagrams illustrate key signaling pathways involving MMPs and caspases, as well as a typical experimental workflow for using Mca-Dnp substrates.
Conclusion
Mca-Dnp FRET substrates are a robust and reliable tool for the real-time monitoring of MMP and caspase activity. Their performance is well-documented, particularly for MMPs, with a variety of specific peptide sequences available. While the selection of Mca-Dnp substrates for caspases is less extensive, they remain a viable option, especially for common executioner caspases. For researchers seeking higher sensitivity or working with complex biological samples prone to autofluorescence, exploring alternative FRET pairs such as ACC-Dnp or red-shifted dyes may be advantageous. The choice of substrate should be guided by the specific protease of interest, the required sensitivity, and the experimental context. The provided protocols and diagrams serve as a foundational guide for integrating these powerful tools into research and drug discovery workflows.
References
- 1. Using Fluorogenic Peptide Substrates to Assay Matrix Metalloproteinases - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Highly sensitive and adaptable fluorescence-quenched pair discloses the substrate specificity profiles in diverse protease families - PMC [pmc.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
- 5. Mca-Tyr-Val-Ala-Asp-Ala-Pro-Lys(DNP)-OH (Caspase 1 Substrate) - Echelon Biosciences [echelon-inc.com]
- 6. Design and application of a fluorogenic assay for monitoring inflammatory caspase activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. scbt.com [scbt.com]
- 8. Evaluation of an imaging platform during the development of a FRET protease assay - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to the Reproducibility of the Mca-SEVNLDAEFK(Dnp) Assay for Matrix Metalloproteinase-3 (MMP-3) Activity
For researchers, scientists, and drug development professionals, the reproducibility of an assay is paramount for generating reliable and comparable data. This guide provides a comprehensive comparison of the Mca-SEVNLDAEFK(Dnp) assay, a fluorogenic substrate-based method for measuring Matrix Metalloproteinase-3 (MMP-3) activity, with a common alternative, the Enzyme-Linked Immunosorbent Assay (ELISA).
The Mca-SEVNLDAEFK(Dnp) peptide is a fluorogenic substrate that is cleaved by several matrix metalloproteinases, including stromelysin-1 (MMP-3). The principle of the assay is based on Fluorescence Resonance Energy Transfer (FRET). In the intact peptide, the fluorescence of the Mca (methoxycoumarin) group is quenched by the Dnp (dinitrophenyl) group. Upon cleavage of the peptide by an active enzyme like MMP-3, the Mca and Dnp moieties are separated, leading to an increase in fluorescence that can be measured over time to determine enzyme activity.
Comparative Analysis of Reproducibility
The reproducibility of an assay is typically assessed by its precision, measured as the coefficient of variation (CV) from repeated measurements. Intra-assay precision refers to the variability within a single assay run, while inter-assay precision describes the variability between different runs.
In contrast, ELISAs for MMP-3 measure the total protein concentration of the enzyme, not its activity. These assays are widely used and have well-established performance characteristics.
Here is a comparison of the typical reproducibility of MMP-3 ELISAs, which can serve as a benchmark for evaluating the performance of the Mca-SEVNLDAEFK(Dnp) assay:
| Assay Type | Parameter | Typical Reproducibility (CV%) |
| MMP-3 ELISA | Intra-assay Precision | < 8% - 10%[1][2][3] |
| Inter-assay Precision | < 10% - 12%[1][2][3] | |
| Mca-SEVNLDAEFK(Dnp) Assay | Intra-assay Precision | Data not readily available in peer-reviewed literature |
| Inter-assay Precision | Data not readily available in peer-reviewed literature |
It is important to note that while ELISAs provide reproducible data on MMP-3 protein levels, they do not provide information about the enzymatic activity of the protein. A key advantage of the Mca-SEVNLDAEFK(Dnp) assay is its ability to directly measure the functional activity of MMP-3, which is often more biologically relevant.
Experimental Protocols
Mca-SEVNLDAEFK(Dnp) MMP-3 Activity Assay Protocol
This protocol is a generalized procedure and may require optimization for specific experimental conditions.
Materials:
-
Recombinant human MMP-3
-
Mca-SEVNLDAEFK(Dnp) substrate
-
Assay buffer (e.g., 50 mM Tris-HCl, pH 7.5, containing 150 mM NaCl, 10 mM CaCl₂, and 0.05% Brij-35)
-
Inhibitor (optional, for control experiments, e.g., EDTA)
-
96-well black microplate
-
Fluorometric microplate reader with excitation at ~325-340 nm and emission at ~393-420 nm.
Procedure:
-
Prepare Reagents:
-
Reconstitute the Mca-SEVNLDAEFK(Dnp) substrate in DMSO to create a stock solution. Further dilute in assay buffer to the desired final concentration (e.g., 10 µM).
-
Dilute the recombinant MMP-3 in assay buffer to the desired concentration.
-
-
Assay Setup:
-
Add 50 µL of assay buffer to each well of the 96-well plate.
-
Add 20 µL of the diluted MMP-3 enzyme to the sample wells.
-
For inhibitor controls, pre-incubate the enzyme with the inhibitor for a specified time before adding the substrate.
-
Add 20 µL of assay buffer to the blank wells (no enzyme).
-
-
Initiate Reaction:
-
Add 10 µL of the diluted Mca-SEVNLDAEFK(Dnp) substrate to all wells to start the reaction.
-
-
Measurement:
-
Immediately place the plate in the fluorometric microplate reader.
-
Measure the fluorescence intensity at regular intervals (e.g., every 1-2 minutes) for a desired period (e.g., 30-60 minutes).
-
-
Data Analysis:
-
Subtract the fluorescence of the blank wells from the fluorescence of the sample wells.
-
Determine the rate of substrate cleavage by calculating the slope of the linear portion of the fluorescence versus time curve.
-
MMP-3 ELISA Protocol (Generalized)
This is a general outline of a sandwich ELISA protocol.
Materials:
-
MMP-3 ELISA kit (containing pre-coated plate, detection antibody, standards, buffers, and substrate)
-
Sample (e.g., cell culture supernatant, serum, plasma)
-
Microplate reader capable of measuring absorbance at 450 nm.
Procedure:
-
Prepare Reagents: Prepare all reagents, standards, and samples as instructed in the kit manual.
-
Add Samples and Standards: Add 100 µL of standards and samples to the appropriate wells of the pre-coated microplate. Incubate as directed.
-
Wash: Aspirate the contents of the wells and wash the plate several times with the provided wash buffer.
-
Add Detection Antibody: Add the biotinylated detection antibody to each well and incubate.
-
Wash: Repeat the wash step.
-
Add Streptavidin-HRP: Add the streptavidin-HRP conjugate to each well and incubate.
-
Wash: Repeat the wash step.
-
Add Substrate: Add the TMB substrate solution to each well. A color change will occur.
-
Stop Reaction: Add the stop solution to each well to terminate the reaction.
-
Read Plate: Measure the absorbance at 450 nm using a microplate reader.
-
Data Analysis: Generate a standard curve by plotting the absorbance of the standards against their known concentrations. Use the standard curve to determine the concentration of MMP-3 in the samples.
Signaling Pathway and Experimental Workflow
Caption: Experimental workflow for the Mca-SEVNLDAEFK(Dnp) MMP-3 activity assay.
Conclusion
Both the Mca-SEVNLDAEFK(Dnp) assay and ELISA are valuable tools for studying MMP-3. The choice of assay depends on the specific research question. For quantifying the total amount of MMP-3 protein with high reproducibility, an ELISA is the preferred method. However, to measure the enzymatic activity of MMP-3, which is often more indicative of its biological function, the Mca-SEVNLDAEFK(Dnp) FRET-based assay is a more appropriate choice. While direct comparative data on the reproducibility of the Mca-SEVNLDAEFK(Dnp) assay is limited, its performance can be optimized to yield reliable and consistent results by carefully controlling experimental parameters. Researchers should validate the assay in their own hands to establish its reproducibility for their specific application.
References
A Comparative Guide to Mca-SEVNLDAEFK(Dnp) for BACE-1 Activity Assessment
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive review of the fluorogenic substrate Mca-SEVNLDAEFK(Dnp), a widely utilized tool for measuring the activity of β-secretase 1 (BACE-1), an enzyme critically implicated in the pathogenesis of Alzheimer's disease. This document offers a detailed comparison with alternative substrates, supported by experimental data, to aid researchers in selecting the most appropriate reagents for their BACE-1 inhibitor screening and kinetic studies.
Introduction to Mca-SEVNLDAEFK(Dnp)
Mca-SEVNLDAEFK(Dnp) is a synthetic peptide substrate that incorporates the "Swedish" mutation of the amyloid precursor protein (APP), which is known to be cleaved more efficiently by BACE-1. The substrate is flanked by a fluorescent donor, 7-methoxycoumarin (Mca), and a quenching acceptor, 2,4-dinitrophenyl (Dnp). In its intact state, the fluorescence of Mca is quenched by the proximity of the Dnp group through Förster Resonance Energy Transfer (FRET). Upon cleavage by BACE-1 at the Leu-Asp bond, the Mca fluorophore is liberated from the quencher, resulting in a quantifiable increase in fluorescence.
Comparative Analysis of BACE-1 Substrates
The selection of a suitable substrate is paramount for the accurate determination of BACE-1 activity and the evaluation of potential inhibitors. The following table summarizes the kinetic parameters of Mca-SEVNLDAEFK(Dnp) and other commonly used BACE-1 substrates.
| Substrate Sequence/Name | Fluorophore/Quencher | Km (µM) | kcat (s⁻¹) | kcat/Km (M⁻¹s⁻¹) | Reference |
| Mca-SEVNLDAEFK(Dnp) | Mca/Dnp | 9 | 0.02 | 2,222 | [1] |
| Wild-type (SEVKM/DAEFR) | Not Specified | 7 | 0.002 | 286 | [1] |
| VVEVDA/AVTP | Not Specified | 1 | 0.004 | 4,000 | [1] |
| Casein-FITC | FITC | 0.11 | Not Reported | Not Reported | [2] |
Key Observations:
-
Mca-SEVNLDAEFK(Dnp) , representing the Swedish mutant of APP, exhibits a significantly higher catalytic efficiency (kcat/Km) compared to the wild-type substrate, making it a more sensitive tool for detecting BACE-1 activity.[1]
-
The novel substrate VVEVDA/AVTP demonstrates the highest catalytic efficiency among the peptide substrates listed, suggesting it may offer even greater sensitivity.[1]
-
Casein-FITC displays a remarkably low Km value, indicating a very high binding affinity for BACE-1.[2] This characteristic can be advantageous in certain assay formats, particularly for high-throughput screening where substrate concentrations may be limited.
Experimental Protocols
BACE-1 Activity Assay using Mca-SEVNLDAEFK(Dnp)
This protocol provides a general framework for measuring BACE-1 activity. Optimal conditions may vary depending on the specific enzyme preparation and experimental goals.
Materials:
-
Recombinant human BACE-1
-
Mca-SEVNLDAEFK(Dnp) substrate
-
Assay Buffer: 50 mM Sodium Acetate, pH 4.5
-
BACE-1 Inhibitor (e.g., a known potent inhibitor for control)
-
Black 96-well microplate
-
Fluorescence microplate reader with excitation/emission wavelengths of ~328 nm/393 nm
Procedure:
-
Reagent Preparation:
-
Prepare a stock solution of Mca-SEVNLDAEFK(Dnp) in DMSO.
-
Dilute the BACE-1 enzyme and substrate to the desired concentrations in cold Assay Buffer immediately before use.
-
-
Assay Setup:
-
Add the following to the wells of a black 96-well plate:
-
Blank (No Enzyme): 50 µL Assay Buffer + 50 µL Substrate Solution
-
Positive Control (Enzyme Activity): 50 µL BACE-1 Solution + 50 µL Substrate Solution
-
Inhibitor Control: 50 µL BACE-1 Solution + 10 µL Inhibitor Solution + 40 µL Substrate Solution
-
Test Compound: 50 µL BACE-1 Solution + 10 µL Test Compound Solution + 40 µL Substrate Solution
-
-
-
Incubation and Measurement:
-
Incubate the plate at 37°C, protected from light.
-
Measure the fluorescence intensity at regular intervals (e.g., every 5-10 minutes) for 30-60 minutes using a microplate reader.
-
-
Data Analysis:
-
Subtract the fluorescence of the blank from all other readings.
-
Calculate the rate of substrate cleavage (initial velocity) from the linear portion of the fluorescence versus time plot.
-
Determine the percent inhibition for test compounds by comparing their reaction rates to the positive control.
-
Signaling Pathway and Experimental Workflow
The following diagrams illustrate the biological context of BACE-1 and the general workflow for its activity assay.
Conclusion
Mca-SEVNLDAEFK(Dnp) remains a robust and sensitive substrate for the characterization of BACE-1 activity, particularly due to its enhanced cleavage kinetics compared to the wild-type sequence. However, for researchers seeking even higher affinity or catalytic efficiency, alternative substrates such as casein-FITC or novel peptide sequences may offer advantages. The choice of substrate should be guided by the specific requirements of the assay, including the desired sensitivity, cost, and the nature of the compounds being screened. The provided experimental protocol and workflow diagrams offer a solid foundation for developing and executing reliable BACE-1 activity assays.
References
Performance of Fluorogenic Caspase-3 Substrates in Diverse Buffer Systems: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of fluorogenic substrates for the measurement of caspase-3 activity, with a focus on the influence of different buffer systems on assay performance. While the specific substrate Mca-SEVNLDAEFK(Dnp) is not extensively documented as a caspase-3 substrate in peer-reviewed literature, this guide will focus on widely used and validated fluorogenic substrates. The principles of assay optimization discussed herein are broadly applicable and can inform the characterization of novel substrates.
Introduction to Caspase-3 and Fluorogenic Substrates
Caspase-3 is a key executioner caspase in the apoptotic signaling cascade, making it a critical target in drug discovery and basic research. Its activity is commonly measured using fluorogenic substrates, which are peptides containing a caspase-3 recognition sequence flanked by a fluorophore and a quencher. Upon cleavage by active caspase-3, the fluorophore is liberated from the quencher, resulting in a measurable increase in fluorescence.
The choice of substrate and the composition of the assay buffer are critical for obtaining accurate and reproducible results. Buffer components such as pH, ionic strength, detergents, and reducing agents can significantly impact enzyme activity and substrate stability.
Comparison of Common Fluorogenic Caspase-3 Substrates
Several fluorogenic substrates are commercially available for the detection of caspase-3 activity. The most common are based on the DEVD recognition sequence.
| Substrate | Fluorophore | Quencher | Excitation (nm) | Emission (nm) | Key Characteristics |
| Ac-DEVD-AMC | 7-amino-4-methylcoumarin (AMC) | None (cleavage releases fluorophore) | ~360-380 | ~440-460 | High sensitivity, one of the most widely used substrates. |
| Ac-DEVD-AFC | 7-amino-4-trifluoromethylcoumarin (AFC) | None (cleavage releases fluorophore) | ~400 | ~505 | Less susceptible to photobleaching than AMC, suitable for prolonged kinetic reads.[1] |
| Z-DEVD-AFC | 7-amino-4-trifluoromethylcoumarin (AFC) | Benzyloxycarbonyl (Z) group enhances cell permeability | ~400 | ~505 | Suitable for in-cell assays.[1] |
| Mca-VDQMDGWK-(Dnp)-NH2 | 7-methoxycoumarin (Mca) | 2,4-dinitrophenyl (Dnp) | Not specified | Not specified | A FRET-based substrate for caspase-3.[2][3] |
Impact of Buffer Composition on Caspase-3 Activity
The composition of the assay buffer is critical for optimal caspase-3 activity. The following table summarizes common buffer components and their typical concentration ranges, based on commercially available kits and literature.
| Buffer Component | Typical Concentration Range | Purpose & Considerations |
| Buffering Agent (e.g., HEPES) | 20-100 mM | Maintains a stable pH. Caspase-3 activity is highly pH-dependent, with optimal activity typically between pH 7.2 and 7.4.[4][5][6] A pH above 7.4 can severely suppress the activation of procaspase-3.[4] |
| Reducing Agent (e.g., DTT) | 1-10 mM | Maintains the cysteine in the active site of the caspase in a reduced state, which is essential for its catalytic activity.[5][7][8][9] |
| Detergent (e.g., CHAPS) | 0.1-1% | A non-denaturing detergent used for cell lysis and to prevent non-specific protein aggregation.[5][10] Sublytic concentrations of detergents can induce apoptosis and activate caspases.[11][12] |
| Salt (e.g., NaCl, KCl) | 50-150 mM | Contributes to the ionic strength of the buffer. High ionic strength can inhibit caspase activation.[4] |
| Chelating Agent (e.g., EDTA) | 1-2 mM | Sequesters divalent cations that can inhibit caspase activity or activate cation-dependent nucleases.[5] |
| Osmolyte (e.g., Sucrose, Glycerol) | 5-10% | Acts as a cryoprotectant and helps to stabilize the enzyme. |
Experimental Protocols
General Caspase-3 Activity Assay Protocol
This protocol provides a general workflow for measuring caspase-3 activity in cell lysates using a fluorogenic substrate. Optimization of substrate and protein concentrations, as well as incubation times, is recommended for each experimental system.
-
Reagent Preparation :
-
Lysis Buffer : Prepare a lysis buffer containing a suitable buffering agent (e.g., 50 mM HEPES, pH 7.4), detergent (e.g., 0.1% CHAPS), and a reducing agent (e.g., 5 mM DTT).
-
Assay Buffer : Prepare a 2x assay buffer containing a buffering agent (e.g., 100 mM HEPES, pH 7.2), an osmolyte (e.g., 10% sucrose), a detergent (e.g., 0.1% CHAPS), and a chelating agent (e.g., 1 mM EDTA). Immediately before use, add a reducing agent (e.g., 10 mM DTT).[13]
-
Substrate Stock Solution : Reconstitute the fluorogenic substrate in DMSO to a stock concentration of 1-10 mM.
-
Standards : Prepare a standard curve using the free fluorophore (e.g., AMC or AFC) to convert relative fluorescence units (RFU) to molar concentrations.
-
-
Sample Preparation (Cell Lysates) :
-
Induce apoptosis in your cell line of interest using a known stimulus. Include an untreated control.
-
Harvest cells and wash with ice-cold PBS.
-
Resuspend the cell pellet in ice-cold lysis buffer and incubate on ice for 10-15 minutes.
-
Centrifuge the lysate at high speed (e.g., 14,000 x g) for 10-15 minutes at 4°C to pellet cellular debris.
-
Transfer the supernatant (cytosolic extract) to a new, pre-chilled tube.
-
Determine the protein concentration of the lysate using a standard protein assay (e.g., BCA assay).
-
-
Assay Procedure (96-well plate format) :
-
Add 50 µL of cell lysate (containing 50-200 µg of protein) to each well.
-
Add 50 µL of 2x assay buffer to each well.
-
To start the reaction, add 5 µL of the fluorogenic substrate stock solution (diluted in assay buffer to the desired final concentration, typically 20-50 µM).
-
Incubate the plate at 37°C, protected from light.
-
Measure the fluorescence at appropriate excitation and emission wavelengths at regular intervals (for kinetic assays) or at a fixed endpoint (e.g., 1-2 hours).
-
-
Data Analysis :
-
Subtract the background fluorescence (from wells containing buffer and substrate but no lysate).
-
For endpoint assays, compare the fluorescence of treated samples to untreated controls.
-
For kinetic assays, determine the reaction velocity (Vmax) from the linear portion of the fluorescence versus time plot.
-
Use the standard curve to convert RFU to the amount of cleaved substrate.
-
Visualizations
Caspase-3 Activation Pathway
Caption: Intrinsic and extrinsic pathways of caspase-3 activation.
Experimental Workflow for Caspase-3 Assay
References
- 1. scbt.com [scbt.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Effect of pH, ionic charge, and osmolality on cytochrome c-mediated caspase-3 activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. sigmaaldrich.com [sigmaaldrich.com]
- 6. pH effects on the stability and dimerization of procaspase-3 - PMC [pmc.ncbi.nlm.nih.gov]
- 7. 3hbiomedical.com [3hbiomedical.com]
- 8. sciencellonline.com [sciencellonline.com]
- 9. documents.thermofisher.com [documents.thermofisher.com]
- 10. Detergents for Cell Lysis and Protein Extraction | Thermo Fisher Scientific - HK [thermofisher.com]
- 11. Treatment of cells with detergent activates caspases and induces apoptotic cell death - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Fluorogenic Substrates for In Situ Monitoring of Caspase-3 Activity in Live Cells - PMC [pmc.ncbi.nlm.nih.gov]
A Head-to-Head Comparison: Mca-DEVD-AMC Fluorogenic Assay vs. Western Blot for Caspase-3 Activity Analysis
For researchers, scientists, and drug development professionals investigating apoptosis, the accurate measurement of caspase-3 activity is paramount. Caspase-3, a key executioner caspase, plays a critical role in the apoptotic signaling cascade. Two widely employed techniques for assessing its activity are fluorogenic assays using specific substrates and Western blotting for the detection of cleaved, active caspase-3. This guide provides an objective comparison of these methods, supported by experimental data and detailed protocols, to aid in the selection of the most appropriate assay for your research needs.
A critical point of clarification: the initially specified substrate, Mca-SEVNLDAEFK(Dnp), is a substrate for beta-secretase 1 (BACE-1) and is not suitable for the detection of caspase-3 activity[1][2][3][4][5]. Therefore, for a relevant and accurate comparison, this guide will focus on a well-established fluorogenic caspase-3 substrate, N-Acetyl-Asp-Glu-Val-Asp-7-amino-4-methylcoumarin (Ac-DEVD-AMC), and compare its utility against the Western blot method.
Principle of Detection Methods
The fluorogenic assay provides a quantitative measure of enzymatic activity. The Ac-DEVD-AMC substrate contains the caspase-3 recognition sequence (DEVD) flanked by a fluorophore (AMC) and a quencher molecule[6][7]. In its intact state, the quencher suppresses the fluorescence of the fluorophore. Upon cleavage by active caspase-3 in an apoptotic sample, the fluorophore is liberated, resulting in a measurable increase in fluorescence that is directly proportional to caspase-3 activity[6][7].
Western blotting, on the other hand, is a semi-quantitative immunological method that detects the presence and relative abundance of specific proteins. In the context of caspase-3, apoptosis is indicated by the detection of the cleaved (active) fragments of caspase-3 (p17 and p12) using an antibody specific to these cleaved forms[8][9]. The inactive pro-caspase-3 (p32) can also be detected, allowing for an assessment of the ratio of cleaved to total caspase-3.
Quantitative Data Comparison
Below is an illustrative table summarizing the kind of comparative data one would expect from a hypothetical experiment inducing apoptosis in a cell line over time.
| Time Point (Hours) | Caspase-3 Activity (Relative Fluorescence Units - RFU) | Cleaved Caspase-3 (Densitometry Units - Normalized to Loading Control) |
| 0 | 100 ± 15 | 0.1 ± 0.05 |
| 2 | 250 ± 30 | 0.8 ± 0.2 |
| 4 | 800 ± 50 | 2.5 ± 0.5 |
| 6 | 1500 ± 80 | 4.0 ± 0.7 |
| 8 | 1200 ± 70 | 3.5 ± 0.6 |
This table is a representative example and does not reflect data from a single specific study.
Experimental Protocols
Detailed methodologies for both the Ac-DEVD-AMC fluorogenic assay and Western blotting for cleaved caspase-3 are provided below.
Ac-DEVD-AMC Caspase-3 Fluorogenic Assay Protocol
-
Cell Lysis:
-
Induce apoptosis in your cell line of interest using a known stimulus. Include a non-induced control group.
-
Harvest cells and wash with ice-cold PBS.
-
Lyse the cells in a suitable lysis buffer on ice for 10-15 minutes.
-
Centrifuge the lysate at high speed (e.g., 14,000 x g) for 10-15 minutes at 4°C to pellet cellular debris.
-
Collect the supernatant containing the protein lysate.
-
-
Protein Quantification:
-
Determine the protein concentration of each lysate using a standard protein assay (e.g., BCA or Bradford assay). This is crucial for normalizing the caspase activity.
-
-
Assay Setup:
-
In a 96-well black microplate, add a standardized amount of protein lysate (e.g., 50-100 µg) to each well.
-
Prepare a reaction buffer containing the Ac-DEVD-AMC substrate at its optimal concentration.
-
Add the reaction buffer to each well to initiate the enzymatic reaction.
-
-
Measurement:
-
Incubate the plate at 37°C, protected from light.
-
Measure the fluorescence at regular intervals (e.g., every 5-10 minutes) for 1-2 hours using a fluorescence plate reader with an excitation wavelength of ~360-380 nm and an emission wavelength of ~440-460 nm[6].
-
-
Data Analysis:
-
Calculate the rate of increase in fluorescence (slope of the kinetic curve) for each sample.
-
Normalize the caspase-3 activity to the protein concentration of the lysate.
-
Cleaved Caspase-3 Western Blot Protocol
-
Sample Preparation:
-
Prepare cell lysates as described in the fluorogenic assay protocol (Step 1).
-
Determine the protein concentration of each lysate.
-
-
SDS-PAGE:
-
Denature a standardized amount of protein (e.g., 20-40 µg) from each sample by boiling in Laemmli buffer.
-
Separate the proteins by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
-
Protein Transfer:
-
Transfer the separated proteins from the gel to a nitrocellulose or PVDF membrane.
-
-
Immunoblotting:
-
Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk or BSA in TBST) to prevent non-specific antibody binding.
-
Incubate the membrane with a primary antibody specific for cleaved caspase-3.
-
Wash the membrane to remove unbound primary antibody.
-
Incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody that recognizes the primary antibody.
-
Wash the membrane thoroughly.
-
-
Detection:
-
Add an enhanced chemiluminescence (ECL) substrate to the membrane.
-
Detect the chemiluminescent signal using an imaging system.
-
-
Data Analysis:
-
Perform densitometric analysis of the bands corresponding to cleaved caspase-3.
-
Normalize the band intensity to a loading control (e.g., β-actin or GAPDH) to ensure equal protein loading.
-
Visualizing the Methodologies
To further clarify the processes, the following diagrams illustrate the caspase-3 signaling pathway and the comparative experimental workflows.
Caption: Caspase-3 signaling pathway in apoptosis.
Caption: Comparative experimental workflows.
Conclusion: Choosing the Right Assay
The choice between a fluorogenic caspase-3 assay and a Western blot depends on the specific research question.
-
For quantitative, high-throughput analysis of caspase-3 enzymatic activity , the Ac-DEVD-AMC fluorogenic assay is the superior choice. It provides sensitive, real-time kinetic data that is highly reproducible.
-
For confirming the presence of the cleaved, active form of caspase-3 and visualizing the processing of the pro-enzyme , Western blotting is the gold standard. It provides a clear qualitative and semi-quantitative assessment of the target protein.
In many robust apoptosis studies, these two methods are used in a complementary fashion. The fluorogenic assay can be used for initial screening and quantitative comparisons, while Western blotting serves as a crucial validation step to confirm the specific cleavage of caspase-3.
References
- 1. adooq.com [adooq.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. file.medchemexpress.com [file.medchemexpress.com]
- 5. Mca-SEVNLDAEFK(Dnp)-NH2 | 荧光底物 | MCE [medchemexpress.cn]
- 6. sigmaaldrich.com [sigmaaldrich.com]
- 7. biotium.com [biotium.com]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. Measuring Caspase Activity Using a Fluorometric Assay or Flow Cytometry [jove.com]
Unmasking BACE-1's Reach: A Comparative Guide to Quantitative Proteomic Analysis of its Substrates
For researchers, scientists, and drug development professionals, understanding the full spectrum of Beta-site amyloid precursor protein cleaving enzyme 1 (BACE-1) substrates is critical for developing safe and effective therapeutics for Alzheimer's disease and other neurological conditions. This guide provides a comparative overview of quantitative proteomic approaches to identify and quantify BACE-1 substrates, supported by experimental data and detailed protocols.
BACE-1 is a key enzyme in the pathogenesis of Alzheimer's disease, as it initiates the production of the neurotoxic amyloid-beta (Aβ) peptide.[1] However, BACE-1 cleaves a wide range of other transmembrane proteins, playing a crucial role in various physiological processes, including myelination and neuronal guidance.[1][2] Inhibition of BACE-1, a major therapeutic strategy for Alzheimer's, therefore carries the risk of off-target effects due to the impaired processing of its other substrates. A comprehensive and quantitative understanding of the BACE-1 substrate landscape is thus paramount.
This guide delves into the application of powerful quantitative proteomic techniques, namely Stable Isotope Labeling by Amino acids in Cell culture (SILAC) and Label-Free Quantification (LFQ), to systematically identify and quantify BACE-1 substrates. We present a compilation of data from key studies, detail the experimental workflows, and visualize the underlying biological pathways.
Comparative Analysis of BACE-1 Substrates Identified by Quantitative Proteomics
Quantitative proteomics has enabled the identification of a plethora of novel BACE-1 substrates. The following tables summarize key findings from studies employing SILAC and label-free approaches, comparing the identified substrates and their relative abundance changes in response to BACE-1 activity.
Table 1: BACE-1 Substrates Identified by SILAC Proteomics
| Putative Substrate | Protein Function | Cell Line | Heavy/Light Ratio (BACE-1/Control) | Reference |
| Amyloid precursor protein (APP) | Neuronal development, signaling | HEK, HeLa | Enriched in BACE-1 condition | [3] |
| Close homolog of L1 (CHL1) | Neuronal migration and axon guidance | Mouse Brain | Enriched in BACE-1 KO membrane fraction | [4] |
| Contactin-2 | Cell adhesion molecule | Mouse Brain | Enriched in BACE-1 KO membrane fraction | [4] |
| LRIG2 | Leucine-rich repeats and immunoglobulin-like domains protein 2 | HEK | Shedding observed in BACE-1 condition | [5] |
| LRIG3 | Leucine-rich repeats and immunoglobulin-like domains protein 3 | HEK | Shedding observed in BACE-1 condition | [5] |
| Semaphorin 4C | Axon guidance and immune response | HEK | Processed by BACE-1 | [6] |
| GOLIM4 | Golgi integral membrane protein 4 | HEK | Shed ectodomain in BACE-1 condition | [6] |
| Ephrin-A5 | Axon guidance | HEK | Cleavage product in BACE-1 condition | [6] |
Table 2: BACE-1 Substrates Identified by Label-Free Quantitative Proteomics
| Putative Substrate | Protein Function | Model System | Fold Change (BACE-1 KO/WT or Inhibitor/Control) | Reference |
| Amyloid precursor protein (APP) | Neuronal development, signaling | Mouse CSF | Lower abundance in BACE-1-/- | [7] |
| APLP1 | Amyloid-like protein 1 | Mouse CSF | Lower abundance in BACE-1-/- | [7] |
| CHL1 | Neuronal migration and axon guidance | Mouse CSF | Lower abundance in BACE-1-/- | [7] |
| Contactin-2 | Cell adhesion molecule | Mouse CSF | Lower abundance in BACE-1-/- | [7] |
| Ectonucleotide pyrophosphatase 5 | Enzyme | Mouse CSF | Identified as novel substrate | [7] |
| Receptor-type tyrosine-protein phosphatase N2 | Enzyme | Mouse CSF | Confirmed as novel substrate | [7] |
| Plexin domain-containing 2 | Cell guidance | Mouse CSF | Confirmed as novel substrate | [7] |
| MDGA1 | MAM domain-containing glycosylphosphatidylinositol anchor protein 1 | Mouse Brain | Increased full-length protein in BACE-1 KO | |
| CACHD1 | VWFA and cache domain-containing protein 1 | Mouse Brain | Increased full-length protein in BACE-1 KO | |
| Plexin A3 | Axon guidance | Zebrafish Brain | Accumulates in bace1-/- | [6] |
| Glypican-1 | Cell surface proteoglycan | Zebrafish Brain | Accumulates in bace1-/- | [6] |
Experimental Protocols for Quantitative Proteomic Analysis
Detailed methodologies are crucial for the reproducibility and interpretation of proteomic studies. Below are generalized protocols for SILAC and Label-Free Quantification as applied to BACE-1 substrate identification.
SILAC-Based Proteomic Workflow
Stable Isotope Labeling by Amino acids in Cell culture (SILAC) allows for the direct comparison of protein abundance between two cell populations. In the context of BACE-1 research, one cell line overexpressing BACE-1 is grown in "heavy" isotope-labeled media, while a control cell line is grown in "light" media.[3]
1. Cell Culture and Metabolic Labeling:
-
HEK or HeLa cells are cultured in DMEM specifically lacking lysine and arginine.
-
For the "heavy" condition (BACE-1 expressing cells), the medium is supplemented with 13C6-lysine and 13C6-arginine.
-
For the "light" condition (control cells), the medium is supplemented with normal lysine and arginine.
-
Cells are cultured for at least five passages to ensure complete incorporation of the labeled amino acids.
2. Sample Preparation:
-
Conditioned media from both cell populations are collected.
-
To reduce complexity from highly abundant serum proteins, cells are often switched to serum-free media before collection.
-
Proteins in the conditioned media are concentrated, for example, by trifluoroacetic acid precipitation.
-
The "heavy" and "light" samples are mixed in a 1:1 ratio based on total protein concentration.
3. Protein Digestion and Mass Spectrometry:
-
The mixed protein sample is denatured, reduced, alkylated, and then digested into peptides, typically using trypsin.
-
Peptides are then separated by liquid chromatography (LC) and analyzed by tandem mass spectrometry (MS/MS).
4. Data Analysis:
-
MS data is processed using software that can distinguish between heavy and light peptides.
-
The ratio of the peak intensities for heavy and light isotopic forms of each peptide is calculated to determine the relative abundance of the corresponding protein.
-
Proteins with a significantly increased heavy/light ratio are considered putative BACE-1 substrates, as their shedding into the conditioned medium is enhanced by BACE-1 activity.[3]
Label-Free Quantitative Proteomics Workflow
Label-free quantification is an alternative approach that does not require metabolic labeling, making it suitable for the analysis of tissues and body fluids from model organisms.[7]
1. Sample Collection and Preparation:
-
Samples such as cerebrospinal fluid (CSF) or brain tissue are collected from wild-type and BACE-1 knockout or inhibitor-treated animals.[7]
-
For tissue samples, membrane protein fractions may be enriched to increase the chances of identifying transmembrane substrates.
-
Proteins are extracted, denatured, reduced, alkylated, and digested into peptides using trypsin.
2. Mass Spectrometry Analysis:
-
Each sample is analyzed separately by LC-MS/MS.
-
To ensure reproducibility, multiple technical replicates for each biological sample are typically run.
3. Data Analysis:
-
Specialized software is used to align the chromatograms from all runs and identify corresponding peptide peaks across different samples.
-
The abundance of each peptide is determined by integrating the area under its chromatographic peak.
-
Statistical analysis is performed to identify proteins with significantly different abundances between the experimental groups (e.g., wild-type vs. BACE-1 knockout).
-
Proteins that show a decreased abundance in the secretome (e.g., CSF) or an increased abundance of the full-length form in the membrane fraction of BACE-1 deficient models are considered candidate substrates.[7]
Visualizing BACE-1's Role: Pathways and Workflows
Diagrams generated using Graphviz (DOT language) provide a clear visual representation of the complex biological processes and experimental procedures involved in BACE-1 substrate analysis.
Caption: Quantitative proteomic workflows for BACE-1 substrate identification.
The amyloid cascade hypothesis is a central theory in Alzheimer's disease, postulating that the accumulation of Aβ is the primary event driving the pathology. BACE-1 plays a critical initiating role in this pathway.
Caption: The role of BACE-1 in the amyloid cascade hypothesis.
Validation of Novel BACE-1 Substrates
Following proteomic identification, candidate substrates are typically validated using orthogonal methods, most commonly Western blotting. This technique confirms the BACE-1 dependent processing of a specific protein.
For example, in the study by Hemming et al. (2009), the shedding of the putative substrates LRIG2 and LRIG3 was validated by Western blot.[5] In cells overexpressing BACE-1, an immunoreactive band corresponding to the shed ectodomain of these proteins was detected in the conditioned medium, and this shedding was sensitive to a β-secretase inhibitor.[5] Similarly, studies on mouse brains have used Western blotting to show the accumulation of the full-length form of substrates like MDGA1 and CACHD1 in BACE-1 knockout mice.
Western Blot Protocol for Validation:
-
Sample Preparation: Cell lysates and conditioned media are collected from control and BACE-1 overexpressing or knockout/inhibited cells or tissues.
-
SDS-PAGE and Transfer: Proteins are separated by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and then transferred to a nitrocellulose or PVDF membrane.
-
Immunoblotting: The membrane is incubated with a primary antibody specific to the candidate substrate, followed by a secondary antibody conjugated to an enzyme (e.g., horseradish peroxidase).
-
Detection: The signal is detected using a chemiluminescent substrate, revealing bands corresponding to the full-length protein and any cleavage products.
References
- 1. researchgate.net [researchgate.net]
- 2. conservancy.umn.edu [conservancy.umn.edu]
- 3. Identification of β-Secretase (BACE1) Substrates Using Quantitative Proteomics - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Identification of β-Secretase (BACE1) Substrates Using Quantitative Proteomics | PLOS One [journals.plos.org]
- 6. Identification of β-Secretase (BACE1) Substrates Using Quantitative Proteomics | PLOS One [journals.plos.org]
- 7. conservancy.umn.edu [conservancy.umn.edu]
Safety Operating Guide
Proper Disposal of Mca-SEVNLDAEFK(Dnp): A Guide for Laboratory Professionals
Essential Safety and Logistical Information for Researchers, Scientists, and Drug Development Professionals
The proper disposal of Mca-SEVNLDAEFK(Dnp), a fluorescent peptide substrate, is critical to ensure laboratory safety and environmental compliance. Due to its composition, which includes a dinitrophenyl (Dnp) group and a 7-methoxycoumarin (Mca) moiety, this compound cannot be treated as common laboratory waste. This guide provides a procedural, step-by-step approach to its safe handling and disposal.
Hazard Identification and Component Analysis
Mca-SEVNLDAEFK(Dnp) is a specialized chemical used in research, primarily as a substrate for β-secretase 1 (BACE-1). Its hazardous properties stem from its constituent parts: the dinitrophenyl (Dnp) and coumarin (Mca) groups.
| Component | Chemical Classification | Key Hazards |
| Dinitrophenyl (Dnp) group | Hazardous Waste (EPA RCRA regulated)[1] | Acutely toxic, flammable, potentially explosive when dry[2][3][4][5] |
| 7-methoxycoumarin (Mca) | Toxic Solid[6] | Harmful if swallowed, emits dangerous fumes upon decomposition[6][7] |
| Peptide Backbone | Generally non-hazardous | The peptide itself is typically of low toxicity, but it is contaminated with the hazardous Dnp and Mca components. |
Step-by-Step Disposal Procedures
Given the hazardous nature of its components, Mca-SEVNLDAEFK(Dnp) and any materials contaminated with it must be disposed of as hazardous chemical waste.
1. Waste Segregation and Collection:
-
Solid Waste:
-
All solid materials contaminated with Mca-SEVNLDAEFK(Dnp), including unused product, empty vials, pipette tips, gloves, and bench paper, must be collected in a designated, puncture-proof, and clearly labeled hazardous waste container.[2][8]
-
The container should have a liner for dry waste.[2]
-
Do not mix this waste with non-hazardous laboratory trash.
-
-
Liquid Waste:
-
Solutions containing Mca-SEVNLDAEFK(Dnp) must be collected in a separate, leak-proof, and clearly labeled hazardous liquid waste container.
-
Do not pour solutions containing this compound down the drain.[6][9]
-
Ensure the container is compatible with the solvents used to dissolve the peptide (e.g., DMSO).
-
2. Labeling of Hazardous Waste Containers:
-
All waste containers must be clearly labeled with the words "Hazardous Waste."
-
The label must include the full chemical name: "Mca-SEVNLDAEFK(Dnp)" and list all components of the waste, including any solvents.
-
Indicate the approximate concentrations or quantities of the hazardous components.
3. Storage of Hazardous Waste:
-
Store waste containers in a designated, well-ventilated, and secure area, away from sources of ignition.
-
Keep containers tightly closed when not in use.
-
Ensure that dinitrophenyl-containing waste, especially in solid form, is not allowed to dry out, as this can increase the risk of explosion.[2][3][4][5]
4. Arranging for Disposal:
-
Contact your institution's Environmental Health and Safety (EHS) department or the equivalent office responsible for hazardous waste management.
-
Follow their specific procedures for waste pickup and disposal.
-
Ultimate disposal of dinitrophenol compounds often involves incineration at a licensed hazardous waste facility.[1]
Experimental Workflow and Disposal Decision Process
The following diagram illustrates the decision-making process for the proper disposal of Mca-SEVNLDAEFK(Dnp) and associated materials.
Caption: Workflow for the safe disposal of Mca-SEVNLDAEFK(Dnp) waste.
Disclaimer: This information is intended as a general guide. Always consult your institution's specific safety and disposal protocols and the Safety Data Sheet (SDS) for any chemical you are working with. If an SDS for Mca-SEVNLDAEFK(Dnp) is available from your supplier, it will contain the most specific and authoritative guidance.
References
- 1. atsdr.cdc.gov [atsdr.cdc.gov]
- 2. amherst.edu [amherst.edu]
- 3. ramorauk.com [ramorauk.com]
- 4. 2,4-DNP 2,4-dinitrophenylhydrazine Disposal - All Waste Matter [allwastematters.co.uk]
- 5. 2,4-Dinitrophenol | C6H4N2O5 | CID 1493 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. sds.edqm.eu [sds.edqm.eu]
- 7. eternis.com [eternis.com]
- 8. Hazardous Waste Disposal Guide: Research Safety - Northwestern University [researchsafety.northwestern.edu]
- 9. chemos.de [chemos.de]
Essential Safety and Handling of Mca-SEVNLDAEFK(Dnp): A Guide for Laboratory Professionals
For immediate implementation, this guide provides critical safety protocols and logistical plans for the handling and disposal of Mca-SEVNLDAEFK(Dnp), a fluorescent peptide substrate with inherent hazards. All personnel must adhere to these procedures to mitigate risks associated with this compound.
Mca-SEVNLDAEFK(Dnp) is a valuable tool for researchers, particularly in the study of beta-secretase 1 (BACE-1) activity.[1][2] It comprises a peptide sequence, a fluorescent reporter (7-methoxycoumarin, Mca), and a quencher (2,4-dinitrophenyl, Dnp).[1][3] While the peptide and Mca moieties present low-level hazards, the Dnp group is classified as a highly toxic industrial chemical, necessitating stringent safety precautions.[4][5][6] This guide outlines the essential personal protective equipment (PPE) and step-by-step procedures for the safe handling and disposal of this compound.
Personal Protective Equipment (PPE)
A thorough hazard assessment dictates the use of the following PPE as the minimum requirement when handling Mca-SEVNLDAEFK(Dnp) in its solid form and when preparing and handling solutions.[7][8][9]
| PPE Category | Item | Specifications and Use |
| Eye and Face Protection | Safety Goggles | Must be worn at all times to protect against splashes.[8][10] |
| Face Shield | Required when handling the solid powder or preparing stock solutions to protect against inhalation of fine particulates and splashes.[7][8] | |
| Hand Protection | Double Nitrile Gloves | Wear two pairs of nitrile gloves for incidental contact.[7] Change gloves immediately upon any sign of contamination. |
| Body Protection | Laboratory Coat | A standard lab coat is required to protect skin and clothing.[9][10] |
| Long Pants and Closed-Toe Shoes | These are mandatory to ensure no exposed skin on the lower body.[7][8] |
Experimental Protocol: Safe Handling and Disposal
The following step-by-step protocol must be followed to ensure the safe handling of Mca-SEVNLDAEFK(Dnp) from receipt to disposal.
Receiving and Storage
-
Upon receipt, inspect the container for any damage or leaks.
-
The compound is typically shipped at room temperature and should be stored at -20°C or -80°C for long-term stability.[3][11][12]
-
Store the lyophilized powder in a desiccated environment.[12]
Preparation of Stock Solutions
-
Work in a designated area: All handling of the solid compound and preparation of concentrated stock solutions should be conducted within a certified chemical fume hood to minimize inhalation risk.[8]
-
Don appropriate PPE: Before handling, put on all required PPE as outlined in the table above.
-
Reconstitution: The compound is soluble in DMSO.[11] To prepare a stock solution, carefully add the required volume of DMSO to the vial containing the lyophilized powder.
-
Avoid inhalation: Handle the solid powder with extreme care to avoid generating dust.
-
Vortexing: Cap the vial securely and vortex until the peptide is fully dissolved.
Use in Assays
-
Dilutions: When preparing working solutions, perform dilutions in a fume hood.
-
Assay Plates: When adding the substrate to assay plates, wear appropriate PPE, including double nitrile gloves and safety goggles.
-
Incubation: During incubation periods, ensure assay plates are covered to prevent aerosolization.
Disposal
The presence of the 2,4-dinitrophenyl (Dnp) group requires specific disposal procedures due to its toxicity.[13]
-
Solid Waste: All disposable materials that have come into contact with Mca-SEVNLDAEFK(Dnp), including pipette tips, microfuge tubes, and gloves, must be collected in a designated hazardous waste container.
-
Liquid Waste: All liquid waste containing this compound, including unused stock solutions and assay mixtures, must be collected in a clearly labeled hazardous waste container.
-
Decontamination: Decontaminate all non-disposable equipment, such as spatulas and glassware, with an appropriate solvent (e.g., 70% ethanol) and collect the cleaning materials as solid hazardous waste.
-
Final Disposal: The ultimate disposal of DNP-containing waste should be through incineration in a facility equipped with an acid scrubber to remove nitrogen oxides (NOx).[13] Consult your institution's environmental health and safety (EHS) office for specific guidance on hazardous waste disposal procedures.
Workflow for Safe Handling and Disposal
The following diagram illustrates the key steps and safety precautions for working with Mca-SEVNLDAEFK(Dnp).
Caption: Workflow for the safe handling and disposal of Mca-SEVNLDAEFK(Dnp).
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. pharmaceutical-journal.com [pharmaceutical-journal.com]
- 5. food.gov.uk [food.gov.uk]
- 6. researchgate.net [researchgate.net]
- 7. Personal Protective Equipment Requirements for Laboratories – Environmental Health and Safety [ehs.ncsu.edu]
- 8. uah.edu [uah.edu]
- 9. Personal Protective Equipment (PPE) in Laboratories | UW Environmental Health & Safety [ehs.washington.edu]
- 10. Personal Protective Equipment (PPE) – Biorisk Management [aspr.hhs.gov]
- 11. caymanchem.com [caymanchem.com]
- 12. adooq.com [adooq.com]
- 13. POTENTIAL FOR HUMAN EXPOSURE - Toxicological Profile for Dinitrophenols - NCBI Bookshelf [ncbi.nlm.nih.gov]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
